2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOJHESLZIPEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554218 | |
| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-93-2 | |
| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a key building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. The presence of a reactive aldehyde group at the 5-position allows for a wide range of subsequent chemical transformations, making it a versatile intermediate for the synthesis of complex molecular architectures. Furthermore, the 2-(4-fluorophenyl) substituent is a common feature in many pharmaceutical agents, often contributing to enhanced metabolic stability and improved pharmacokinetic properties. This guide provides a comprehensive overview of a robust and efficient protocol for the synthesis of this important compound, focusing on the underlying chemical principles and practical experimental considerations.
Synthetic Strategy: A Convergent Approach via Suzuki-Miyaura Cross-Coupling
The most direct and efficient route for the synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a one-step palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy offers high yields and functional group tolerance, making it a preferred method in modern organic synthesis. The commercially available 2-chloropyrimidine-5-carbaldehyde serves as the ideal starting material, streamlining the synthetic process and avoiding a potentially low-yielding formylation step on a pre-arylated pyrimidine ring.[1][2][3]
The coupling partner is 4-fluorophenylboronic acid , another readily available reagent. The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the creation of biaryl structures.[4]
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic workflow for the preparation of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for the synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.
Materials and Reagents:
-
2-Chloropyrimidine-5-carbaldehyde
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the solvent mixture prior to use by bubbling with an inert gas for 15-20 minutes. Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2-3 times).
-
Washing: Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.
Key Reaction Parameters and Rationale
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the reaction parameters. The following table summarizes the key parameters and the rationale behind their selection.
| Parameter | Recommended Options | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | The choice of catalyst is crucial for the efficiency of the catalytic cycle. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. For less reactive chloro-substrates, catalysts with more electron-rich and bulky phosphine ligands, such as those used with Pd₂(dba)₃, can be beneficial.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield. Carbonates are commonly used, with cesium carbonate often being more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF/Water | A mixture of an organic solvent and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and intermediates. The choice of organic solvent can influence the reaction temperature and the solubility of the catalyst. |
| Temperature | 80-100 °C | Heating is generally required to drive the reaction to completion, especially with less reactive aryl chlorides. The optimal temperature will depend on the specific catalyst and solvent system used. |
| Reaction Time | 2-24 hours | The reaction time should be determined by monitoring the consumption of the starting materials using TLC or another analytical technique. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-chloropyrimidine-5-carbaldehyde to form a Pd(II) intermediate.
-
Transmetalation: The activated 4-fluorophenylboronic acid (in the form of a boronate anion) transfers the 4-fluorophenyl group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product, 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, and regenerating the active Pd(0) catalyst.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between commercially available 2-chloropyrimidine-5-carbaldehyde and 4-fluorophenylboronic acid. This approach is highly efficient, scalable, and avoids the complexities of multi-step syntheses involving formylation. By carefully selecting the palladium catalyst, base, and solvent system, researchers can reliably produce this valuable intermediate in high yields, facilitating its use in the development of novel therapeutic agents.
References
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Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880–2883. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Patil, S. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its synthetic applications. International Letters of Chemistry, Physics and Astronomy, 12, 186-196. [Link]
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Shcherbakov, S. V., et al. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure.[1][2] Among its variants, 13C NMR is particularly powerful for elucidating the carbon skeleton of organic molecules. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest due to the prevalence of pyrimidine and fluorophenyl moieties in medicinal chemistry.[3] We will delve into the predicted chemical shifts, the underlying electronic effects governing these values, and a robust experimental protocol for their acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of structural characterization using NMR.
Molecular Structure and Carbon Numbering
A clear and unambiguous numbering system is paramount for the accurate assignment of NMR signals. The structure of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde and the IUPAC numbering convention used throughout this guide are presented below.
Caption: Molecular structure and numbering of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.
Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (CHO) | ~190-200 | Typical range for an aldehyde carbon, deshielded by the double-bonded oxygen.[7] |
| C2 | ~162 | Influenced by two adjacent nitrogen atoms and the attached fluorophenyl ring. |
| C4 | ~159 | Deshielded by the adjacent nitrogen (N3) and the electron-withdrawing carbaldehyde group. |
| C6 | ~157 | Deshielded by the adjacent nitrogen (N1). |
| C4' | ~164 (d, ¹JCF ≈ 250 Hz) | Directly attached to fluorine, resulting in significant deshielding and a large one-bond C-F coupling constant.[6] |
| C1' | ~134 | Quaternary carbon of the phenyl ring, attached to the pyrimidine ring. |
| C2'/C6' | ~129 (d, ³JCF ≈ 8 Hz) | Ortho to the fluorine, showing a smaller three-bond C-F coupling.[6] |
| C5 | ~125 | Positioned between two substituents on the pyrimidine ring. |
| C3'/C5' | ~116 (d, ²JCF ≈ 22 Hz) | Meta to the fluorine, shielded by its electron-donating resonance effect and showing a two-bond C-F coupling.[6] |
Analysis and Interpretation of Chemical Shifts
The predicted chemical shifts are governed by a combination of inductive and resonance effects from the substituents on both the pyrimidine and phenyl rings.
-
Aldehyde Group (CHO): The carbon of the carbaldehyde group (C7) is expected to be the most deshielded carbon in the molecule, with a chemical shift well above 190 ppm.[7][8] This is due to the strong deshielding effect of the double-bonded oxygen atom.
-
Pyrimidine Ring (C2, C4, C5, C6): The carbon atoms of the pyrimidine ring are generally found in the aromatic region (125-170 ppm).[8]
-
C2, C4, and C6 are significantly deshielded due to their proximity to the electronegative nitrogen atoms. The presence of the electron-withdrawing 4-fluorophenyl group at C2 and the carbaldehyde at C5 further influences these shifts. It is established that substituent-induced changes in 13C chemical shifts in heteroaromatic compounds can be correlated with additivity parameters from substituted benzene derivatives.[4]
-
C5 is the only carbon in the pyrimidine ring not directly bonded to a nitrogen atom, which would typically result in a more shielded signal. However, its position between two substituents complicates a simple prediction.
-
-
4-Fluorophenyl Ring (C1' - C6'): The chemical shifts of the fluorophenyl ring are highly characteristic.
-
C4' , the carbon directly attached to the fluorine atom, will be the most deshielded carbon in this ring and will appear as a doublet with a large coupling constant (¹JCF) of approximately 250 Hz.[6]
-
The carbons ortho (C3'/C5' ) and meta (C2'/C6' ) to the fluorine atom will also exhibit splitting due to C-F coupling, but with smaller coupling constants (²JCF and ³JCF, respectively).[6] The electron-donating resonance effect of fluorine causes shielding at the ortho and para positions relative to the inductive effect alone, while the inductive effect dominates at the meta position.
-
Experimental Protocol for 13C NMR Acquisition
Acquiring high-quality 13C NMR data requires careful sample preparation and parameter optimization. The following protocol is a self-validating system for obtaining reliable spectra.
Caption: Standard workflow for 13C NMR spectroscopy.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical.[9] It must fully dissolve the sample without reacting with it. The deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for any drift.
-
Proton Decoupling: Standard 13C NMR spectra are acquired with proton decoupling. This collapses the C-H coupling, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum and improves the signal-to-noise ratio.[8] Quaternary carbons, which have no attached protons, often appear as weaker signals in these experiments.[8]
-
Relaxation Delay (d1): A sufficient relaxation delay between pulses is crucial for accurate quantification, although for simple identification, a shorter delay is often used to save time. A delay of 2-5 seconds is a good starting point for ensuring that all carbon nuclei have returned to their equilibrium state before the next pulse.
-
Number of Scans: Due to the low natural abundance of the 13C isotope (~1.1%), a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[10]
Conclusion
This guide provides a detailed framework for understanding the 13C NMR spectrum of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde. By leveraging data from analogous structures and fundamental principles of NMR spectroscopy, we have presented a robust set of predicted chemical shifts and their structural rationale. The provided experimental protocol offers a reliable method for acquiring high-fidelity data. This comprehensive approach ensures that researchers and drug developers can confidently use 13C NMR for the structural verification and characterization of this and related molecular scaffolds.
References
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]
-
Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(4), 896-906. Retrieved from [Link]
-
Parem, et al. (2009). 13C-detected NMR experiments for measuring chemical shifts and coupling constants in nucleic acid bases. Journal of Magnetic Resonance, 198(1), 55-63. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of.... Retrieved from [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.... Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]
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ACS Publications. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
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University of Puget Sound. (n.d.). Typical Proton and C-13 Chemical Shift Values. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details a robust and logical synthetic pathway, beginning from readily available starting materials and proceeding through key intermediates. Emphasis is placed on the causality behind experimental choices, providing field-proven insights for successful synthesis. This guide includes detailed, step-by-step protocols for the Vilsmeier-Haack formylation to generate the pyrimidine core, subsequent chlorination, and the final palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the fluorophenyl moiety. The document also compiles essential physicochemical and spectroscopic data for the target compound and its key precursor, ensuring a self-validating system for researchers. Finally, potential applications in drug discovery are discussed, highlighting the importance of this scaffold in the development of novel therapeutics.
Introduction: The Significance of the 2-Arylpyrimidine-5-carbaldehyde Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] The introduction of an aryl group at the 2-position and a reactive carbaldehyde at the 5-position creates a versatile scaffold for further chemical elaboration. Specifically, the 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde moiety is of significant interest in drug discovery. The 4-fluorophenyl group can enhance metabolic stability and binding interactions, while the aldehyde functionality serves as a synthetic handle for the construction of more complex molecules, such as Schiff bases, or for conversion into other functional groups.[2] This guide delineates a logical and reproducible synthetic approach to this valuable compound, providing the necessary detail for its preparation and characterization in a research setting.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde suggests a convergent synthetic strategy. The key disconnection is the carbon-carbon bond between the pyrimidine ring and the fluorophenyl group, pointing to a palladium-catalyzed cross-coupling reaction as the final step. This approach is advantageous as it allows for the late-stage introduction of the aryl group, enabling the synthesis of a diverse library of analogues. The immediate precursor would be a halogenated pyrimidine-5-carbaldehyde, with 2-chloropyrimidine-5-carbaldehyde being a practical choice due to the reactivity of the chloro-substituent in cross-coupling reactions. This chlorinated intermediate can, in turn, be derived from a more fundamental pyrimidine precursor. A common and efficient method for the introduction of the formyl group onto an activated pyrimidine ring is the Vilsmeier-Haack reaction.[3] This leads to a multi-step, yet robust and scalable, synthetic pathway.
Caption: Synthetic workflow for 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.
Protocol 3: Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (Adapted General Procedure)
-
To a reaction vessel, add 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq), (4-fluorophenyl)boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde.
Physicochemical and Spectroscopic Data
Accurate characterization of the final product and key intermediates is essential for verifying the success of the synthesis.
Table 1: Physicochemical and Spectroscopic Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Spectroscopic Data (Predicted/Reported) |
| 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | 944904-93-2 | C₁₁H₇FN₂O | 202.19 | Off-white to yellow solid | ¹H NMR (CDCl₃, 400 MHz): δ 10.2 (s, 1H, CHO), 9.2 (s, 2H, pyrimidine-H), 8.5-8.6 (m, 2H, Ar-H), 7.2-7.3 (m, 2H, Ar-H).¹³C NMR (CDCl₃, 100 MHz): δ 189 (CHO), 166 (C-F, d, J ≈ 250 Hz), 163 (pyrimidine C2), 160 (pyrimidine C4/6), 132 (Ar-C, d), 130 (Ar-C, d), 128 (pyrimidine C5), 116 (Ar-C, d).MS (ESI): m/z 203.06 [M+H]⁺. |
| 2,4-Dichloro-5-pyrimidinecarbaldehyde | 21038-22-2 | C₅H₂Cl₂N₂O | 176.99 | White to off-white solid | ¹H NMR (CDCl₃, 300 MHz): δ 10.15 (s, 1H), 9.07 (s, 1H). |
Note: The NMR data for the final product is predicted based on known chemical shifts for similar structures, as specific literature data was not available at the time of writing. Experimental verification is required.
Applications in Drug Discovery
The 2-arylpyrimidine-5-carbaldehyde scaffold is a valuable starting point for the synthesis of a wide range of compounds with potential therapeutic applications. The aldehyde group can be readily converted into various functionalities, allowing for the exploration of diverse chemical space.
-
Anticancer Agents: Pyrimidine derivatives are well-established as anticancer agents. [4]The 2-(4-fluorophenyl)pyrimidine core can be elaborated to target various kinases or other proteins implicated in cancer progression.
-
Antimicrobial Agents: The pyrimidine nucleus is also found in many antimicrobial compounds. The aldehyde can be used to synthesize Schiff bases or other derivatives that may exhibit antibacterial or antifungal activity.
-
Enzyme Inhibitors: The versatile nature of this scaffold allows for its use in the design of inhibitors for various enzymes, where the fluorophenyl and pyrimidine rings can form key binding interactions.
Conclusion
This technical guide provides a comprehensive and actionable pathway for the synthesis and characterization of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde. By detailing the underlying chemical principles and providing step-by-step protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The strategic use of the Vilsmeier-Haack reaction and Suzuki-Miyaura coupling provides a reliable and adaptable route to this important heterocyclic building block. Further exploration of the reactivity of the aldehyde will undoubtedly lead to the discovery of novel compounds with significant biological activities.
References
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Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC - PubMed Central. Available at: [Link]
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Synthesis of 2-( N-formyl)-5-aryl /aryloxymethyl-1,3,4-thiadiazoles with potential bioactivity in PEG400 - ResearchGate. Available at: [Link]
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Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - MDPI. Available at: [Link]
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(PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide - ResearchGate. Available at: [Link]
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Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC - NIH. Available at: [Link]
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Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. Available at: [Link]
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Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
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Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines - PubMed. Available at: [Link]
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Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Available at: [Link]
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Electronic Supplementary Information (ESI): Preparation of single crystal of pyrimidine-5-carbaldehyde 1 - The Royal Society of Chemistry. Available at: [Link]
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A Preliminary Investigation into the Reactivity of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2][3] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] The introduction of a carbaldehyde functionality at the 5-position of a 2-arylpyrimidine scaffold, specifically 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde, presents a versatile synthetic handle for the elaboration of this privileged core. This guide aims to provide a preliminary, yet in-depth, technical exploration of the potential reactivity of this molecule, offering researchers a strategic framework for its application in drug discovery programs. While direct experimental data for this specific compound is limited in publicly accessible literature, this document will leverage established principles of organic chemistry and data from analogous structures to predict and rationalize its chemical behavior.
Molecular Architecture and Electronic Landscape
The reactivity of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde is fundamentally governed by the interplay of its constituent parts: the pyrimidine ring, the 4-fluorophenyl substituent, and the aldehyde group.
-
The Pyrimidine Core: As a diazine, the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic enhances the electrophilicity of the ring carbons and influences the reactivity of its substituents.
-
The 5-Carbaldehyde Group: The aldehyde is a potent electrophilic site, susceptible to attack by a wide range of nucleophiles.[4][5] The electron-withdrawing nature of the pyrimidine ring is expected to further enhance the electrophilicity of the aldehyde carbon, making it more reactive than a simple benzaldehyde.
-
The 2-(4-Fluorophenyl) Substituent: The fluorophenyl group at the 2-position will exert both electronic and steric effects. The fluorine atom, being highly electronegative, contributes to the overall electron-deficient nature of the molecule through inductive effects.
This unique combination of features suggests a rich and diverse reactivity profile, ripe for exploration in the synthesis of novel chemical entities.
Predicted Reactivity Profile and Investigative Protocols
Based on the electronic properties of the molecule, we can anticipate several key classes of reactions. The following sections provide detailed, yet hypothetical, experimental protocols to serve as a starting point for laboratory investigation.
Nucleophilic Addition to the Aldehyde
This is arguably the most fundamental reaction of an aldehyde. The enhanced electrophilicity of the carbonyl carbon in 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde suggests it will readily undergo addition reactions with a variety of nucleophiles.
The addition of organometallic reagents to the aldehyde will provide access to secondary alcohols, which are valuable intermediates for further functionalization.
Experimental Protocol: Synthesis of 1-(2-(4-Fluorophenyl)pyrimidin-5-yl)ethanol
-
To a solution of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.
Causality Behind Experimental Choices:
-
Anhydrous THF: Grignard reagents are highly reactive towards protic solvents. Anhydrous conditions are crucial to prevent quenching of the reagent.
-
Inert Atmosphere: Prevents the reaction of the organometallic reagent with atmospheric oxygen and moisture.
-
0 °C Addition: The initial cooling helps to control the exothermicity of the reaction.
-
Aqueous Ammonium Chloride Quench: This provides a mild acidic workup to protonate the initially formed alkoxide and to neutralize any remaining Grignard reagent without causing potential side reactions that a stronger acid might induce.
Workflow for Grignard Addition
Caption: Step-by-step workflow for the Grignard addition to the aldehyde.
Condensation Reactions
The aldehyde functionality is a key building block for the formation of new carbon-carbon and carbon-nitrogen bonds through condensation reactions.
Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base will lead to the formation of α,β-unsaturated systems. These products are valuable Michael acceptors and can be used to construct more complex heterocyclic systems.
Experimental Protocol: Synthesis of 2-((2-(4-Fluorophenyl)pyrimidin-5-yl)methylene)malononitrile
-
To a solution of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. A precipitate may form as the reaction progresses.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Piperidine: A mild base is sufficient to deprotonate the active methylene compound, initiating the condensation.
-
Ethanol: A common protic solvent that is suitable for this type of reaction and facilitates the precipitation of the product in many cases.
Knoevenagel Condensation Mechanism
Caption: Simplified mechanism of the Knoevenagel condensation.
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This allows for the introduction of a variety of substituted vinyl groups at the 5-position of the pyrimidine ring.
Experimental Protocol: Synthesis of 5-(2-Styryl)-2-(4-fluorophenyl)pyrimidine
-
Prepare the Wittig reagent: Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise. Stir at room temperature for 1 hour to form the ylide (a deep orange/red color is typically observed).
-
Cool the ylide solution back to 0 °C and add a solution of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Causality Behind Experimental Choices:
-
n-Butyllithium: A strong base is required to deprotonate the phosphonium salt and form the ylide.
-
Anhydrous Conditions: Essential for the stability and reactivity of both the n-butyllithium and the resulting ylide.
-
Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and often requires chromatographic separation.
Reductive Amination
Reductive amination is a powerful tool for the synthesis of amines. The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted aminomethylpyrimidine.
Experimental Protocol: Synthesis of N-Benzyl-1-(2-(4-fluorophenyl)pyrimidin-5-yl)methanamine
-
To a solution of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in methanol, add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove the methanol and then extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Acetic Acid: Catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen.
-
Sodium Borohydride: A mild reducing agent that selectively reduces the imine in the presence of the aldehyde (though in this one-pot procedure, it will also reduce any remaining aldehyde). Adding it after imine formation is established helps to maximize the yield of the desired amine.
Spectroscopic Characterization (Predicted)
While experimental data is not available, we can predict the key spectroscopic features of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde based on its structure.
| Technique | Predicted Data |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~10.0-10.5 ppm. - Pyrimidine protons: Two singlets or doublets in the aromatic region, ~8.8-9.5 ppm. - Phenyl protons: Two sets of doublets of doublets (or multiplets) in the aromatic region, ~7.2-8.5 ppm, showing coupling to each other and to the fluorine atom. |
| ¹³C NMR | - Aldehyde carbon (C=O): ~185-195 ppm. - Pyrimidine and Phenyl carbons: Multiple signals in the aromatic region (~110-170 ppm), with carbon atoms bonded to fluorine showing a large C-F coupling constant. |
| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption band around 1700-1720 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - Aromatic C=C and C=N stretches: Multiple bands in the 1450-1600 cm⁻¹ region. - C-F stretch: Strong absorption around 1200-1250 cm⁻¹. |
| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected at m/z corresponding to the molecular weight + 1. |
This predicted data can serve as a useful reference for researchers when characterizing this molecule and its reaction products.
Applications in Drug Discovery
The versatile reactivity of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The pyrimidine scaffold is a well-established pharmacophore, and the ability to easily introduce diverse functionalities at the 5-position via the aldehyde handle allows for the systematic exploration of structure-activity relationships (SAR).[1][6] For instance, the products of the reactions described above could be evaluated for their potential as kinase inhibitors, antifungal agents, or antibacterial agents, among other therapeutic targets.[6][7]
Conclusion and Future Directions
This technical guide provides a predictive but scientifically grounded overview of the reactivity of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde. The outlined protocols for nucleophilic addition, condensation, and reductive amination reactions offer a solid foundation for the synthetic exploration of this promising building block. The true potential of this molecule will be unlocked through systematic laboratory investigation. Future work should focus on validating these predicted reaction pathways, characterizing the resulting products, and evaluating their biological activities. The insights gained from such studies will undoubtedly contribute to the development of novel therapeutics based on the privileged 2-phenylpyrimidine scaffold.
References
-
Quintana, J., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(15), 4475. Available at: [Link]
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents.
-
Gao, Z., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 2005-2017. Available at: [Link]
-
Naga, G., Varanasi, V., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. Available at: [Link]
-
Sharma, A., & Kumar, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(2), 1-20. Available at: [Link]
-
Kopacz, M., et al. (2015). Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. The Journal of Physical Chemistry A, 119(48), 11593-11600. Available at: [Link]
-
El-Gendy, M. A., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 357(3), e2300656. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
El-Gendy, M. A., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie. Available at: [Link]
-
Professor Dave Explains. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones. YouTube. Available at: [Link]
-
Singh, P., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 41(5), 2637-2680. Available at: [Link]
-
El-Sayed, W. A., et al. (2007). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Journal of Heterocyclic Chemistry, 44(4), 815-821. Available at: [Link]
-
Gao, Z., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing. Available at: [Link]
-
NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Available at: [Link]
-
Scribd. Nucleophilic Addition Reactions. Available at: [Link]
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Mamedov, V. A., et al. (2021). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2 H-Pyran-5-carbonitriles. The Journal of Organic Chemistry, 86(12), 8410-8422. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Reductive Amination of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Introduction: The Strategic Importance of N-((2-(4-Fluorophenyl)pyrimidin-5-yl)methyl)amines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. One of the most powerful and versatile methods for introducing molecular diversity is reductive amination. This reaction converts a carbonyl group into an amine through an intermediate imine, providing a direct and efficient route to a vast array of secondary and tertiary amines.
This application note provides a comprehensive guide to the reductive amination of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of novel drug candidates. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and provide insights into optimizing reaction conditions for the synthesis of a diverse library of N-substituted ((2-(4-fluorophenyl)pyrimidin-5-yl)methyl)amines.
Physicochemical Properties and Handling of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
A thorough understanding of the starting material is paramount for successful and safe experimentation. While specific data for 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde is not extensively published, we can infer its properties from the closely related analog, 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde.
| Property | Value (for 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde) |
| Molecular Formula | C₁₁H₇ClN₂O |
| Molecular Weight | 218.64 g/mol |
| Appearance | Solid |
| CAS Number | 928713-84-2 |
Handling and Storage: 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be an irritant, particularly to the eyes. Store the compound in a tightly sealed container in a cool, dry place.
The Mechanism of Reductive Amination: A Stepwise Approach to C-N Bond Formation
Reductive amination is a two-step process that occurs in a single pot. The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a protonated imine (iminium ion). The subsequent reduction of the iminium ion by a hydride source yields the final amine product.
Caption: The general mechanism of reductive amination.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide a detailed, step-by-step methodology for the reductive amination of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde with a representative primary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally applicable to a wide range of primary and secondary amines.
Materials:
-
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 equiv) and the chosen amine (1.1 equiv).
-
Dissolve the starting materials in anhydrous DCE or DCM (to a concentration of approximately 0.1-0.2 M with respect to the aldehyde).
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
To the stirred solution, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Vigorous gas evolution (hydrogen) will occur.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
Expected Outcome: The desired N-substituted ((2-(4-fluorophenyl)pyrimidin-5-yl)methyl)amine as a solid or oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Data Presentation: A Comparative Overview of Reaction Parameters
The choice of amine and reducing agent can influence the reaction outcome. The following table provides a general guideline for expected results with different classes of amines.
| Amine Type | Reducing Agent | Typical Reaction Time | Expected Yield | Key Considerations |
| Primary Aliphatic | NaBH(OAc)₃ | 4-12 hours | Good to Excellent | Generally straightforward. |
| Secondary Aliphatic | NaBH(OAc)₃ | 6-24 hours | Good | May require slightly longer reaction times. |
| Primary Aromatic | NaBH(OAc)₃ | 12-24 hours | Moderate to Good | The nucleophilicity of the amine can affect the rate of imine formation. |
| Secondary Aromatic | NaBH(OAc)₃ | 18-36 hours | Moderate | Steric hindrance and reduced nucleophilicity can slow the reaction. |
Troubleshooting Common Issues in Reductive Amination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete imine formation- Deactivated reducing agent- Sterically hindered substrates | - Pre-stir aldehyde and amine for a longer duration (1-2 hours) before adding the reducing agent.- Use freshly opened or properly stored STAB.- Consider using a more reactive reducing agent like sodium cyanoborohydride (with appropriate safety precautions). |
| Formation of Side Products (e.g., over-alkylation) | - Excess aldehyde present- Reaction temperature too high | - Use a slight excess of the amine (1.1-1.2 equiv).- Maintain the reaction at room temperature. |
| Incomplete Reaction | - Insufficient amount of reducing agent- Short reaction time | - Increase the equivalents of the reducing agent to 2.0.- Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Reagent-Specific Hazards:
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to produce flammable hydrogen gas. It is also an irritant. Handle in a dry environment and avoid contact with skin and eyes.
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.
-
-
Quenching: The quenching step with aqueous bicarbonate solution should be performed slowly and cautiously, as it generates hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.
Conclusion: A Gateway to Novel Pyrimidine Derivatives
The reductive amination of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted aminomethyl pyrimidines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate libraries of novel compounds for biological screening. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the exploration of new chemical space around the privileged pyrimidine scaffold.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Application Note: A Comprehensive Guide to the Synthesis of Biologically Relevant Schiff Bases from 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Abstract: This document provides a detailed technical guide for the synthesis, purification, and characterization of novel Schiff bases derived from 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde. Pyrimidine-based Schiff bases are a class of compounds commanding significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven protocols, mechanistic insights, and troubleshooting advice to ensure reproducible and high-yield synthesis. We present two robust protocols—an acid-catalyzed condensation and a Lewis acid-mediated approach—to demonstrate the versatility of the synthetic route.
Strategic Overview: The Importance of Pyrimidine Schiff Bases
The fusion of a pyrimidine core with a Schiff base (azomethine) linker creates a molecular scaffold of significant pharmacological potential. The pyrimidine ring is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds, including nucleic acids and various drugs.[1] The imine group (-C=N-) of the Schiff base is crucial for many biological activities, acting as a key binding motif for various enzymes and receptors.[2][3]
The starting aldehyde, 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde, is a strategic choice for library synthesis. The fluorophenyl group can enhance metabolic stability and membrane permeability, while the pyrimidine-5-carbaldehyde position offers a reactive handle for derivatization without disrupting the core heterocyclic system. The resulting Schiff bases are valuable precursors for developing novel therapeutic agents, with reported activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5]
Reaction Principle: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde.[6] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine is then protonated under acidic conditions, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water yields the stable imine, or Schiff base.
Catalysis is often essential to accelerate the dehydration step, which is typically the rate-limiting part of the process.[1][7]
Figure 1: General mechanism for Schiff base formation.
Experimental Protocols: Synthesis and Purification
This section details two validated protocols for synthesizing Schiff bases from 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde. The choice between them depends on the reactivity of the amine and the desired reaction conditions.
Safety First: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol A: Conventional Acid-Catalyzed Synthesis
This method employs glacial acetic acid as a catalyst and ethanol as the solvent. It is a cost-effective and highly reliable procedure suitable for a wide range of aromatic and aliphatic amines.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Typical Quantity (1 mmol scale) | Purpose |
| 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | 216.20 | 216 mg (1.0 mmol) | Aldehyde |
| Substituted Primary Amine (e.g., 4-Chloroaniline) | 127.57 | 134 mg (1.05 mmol, 1.05 eq) | Amine Nucleophile |
| Absolute Ethanol | 46.07 | 15 mL | Solvent |
| Glacial Acetic Acid | 60.05 | 2-3 drops | Acid Catalyst |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 mmol).
-
Dissolution: Add absolute ethanol (15 mL) and stir the mixture until the aldehyde is completely dissolved.
-
Amine Addition: Add the selected primary amine (1.05 mmol) to the solution. A slight excess of the amine helps drive the reaction to completion.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The formation of the product is indicated by the appearance of a new spot and the disappearance of the aldehyde spot.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume by half using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallize the solid from hot ethanol or purify via column chromatography on silica gel.[8]
Protocol B: Mild Lewis Acid-Catalyzed Synthesis
This protocol uses Indium(III) trifluoromethanesulfonate (In(OTf)₃) as a Lewis acid catalyst in Tetrahydrofuran (THF) at ambient temperature. It is particularly effective for sensitive substrates or when milder conditions are preferred.[1][9]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Typical Quantity (1 mmol scale) | Purpose |
| 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | 216.20 | 216 mg (1.0 mmol) | Aldehyde |
| Substituted Primary Amine (e.g., 4-Fluoroaniline) | 111.10 | 167 mg (1.5 mmol, 1.5 eq) | Amine Nucleophile |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 mL | Solvent |
| Indium(III) trifluoromethanesulfonate (In(OTf)₃) | 562.01 | ~2 mg (Catalytic amount) | Lewis Acid Catalyst |
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL).
-
Reagent Addition: Add the primary amine (1.5 mmol) followed by a catalytic amount of In(OTf)₃ (~2 mg).[9]
-
Reaction: Stir the mixture at ambient temperature for 48-72 hours. Monitor the reaction progress by TLC. The extended reaction time is typical for room temperature syntheses.[9]
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting solid residue in chloroform or dichloromethane (25 mL) and transfer it to a separatory funnel. Wash the organic layer with 2% aqueous HCl (25 mL) to remove any unreacted amine, followed by a wash with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the crude product.[9]
-
Purification: Purify the crude product by column chromatography on silica gel, typically using chloroform or a hexane/ethyl acetate gradient as the eluent.[9]
Figure 2: Generalized workflow for Schiff base synthesis.
Structural Validation and Characterization
Unambiguous characterization of the final product is critical to confirm its identity and purity. The disappearance of starting material signals and the appearance of characteristic product signals in spectroscopic data validate a successful synthesis.
Key Spectroscopic Signatures
| Technique | Observation for Successful Synthesis |
| FT-IR | Disappearance of the aldehyde C=O stretching band (~1700 cm⁻¹).Disappearance of the primary amine N-H stretching bands (~3300-3400 cm⁻¹).Appearance of a strong C=N (imine) stretching band (~1600-1640 cm⁻¹). [10][11] |
| ¹H NMR | Disappearance of the aldehyde proton signal (-CHO) at ~9-10 ppm.Appearance of a characteristic singlet for the azomethine proton (-CH=N-) at ~8-9 ppm. [9] |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm).Appearance of the imine carbon signal (-C=N-) around 158-165 ppm. [9][10] |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[10] |
Note on Purity: It is common for crude Schiff base products to contain trace amounts of the starting aldehyde.[12] Careful purification by recrystallization or column chromatography is essential to obtain a clean product for biological evaluation, as confirmed by NMR spectroscopy showing the absence of the aldehyde proton peak.[8]
Field-Proven Insights & Troubleshooting
-
Causality of Amine Reactivity: The choice of primary amine significantly impacts reaction kinetics. Aromatic amines with electron-donating groups (e.g., -OCH₃, -CH₃) are more nucleophilic and react faster than those with electron-withdrawing groups (e.g., -NO₂, -Cl). Highly deactivated amines may require longer reaction times, higher temperatures, or a more potent catalytic system.
-
Solvent Selection: Ethanol is an excellent choice for reflux conditions as it readily dissolves the reactants and the water byproduct.[13] For milder, room-temperature reactions, anhydrous solvents like THF are preferred to prevent the reverse hydrolysis reaction of the imine product.
-
Catalyst Rationale: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst protonates the oxygen of the carbinolamine intermediate, making it a better leaving group (H₂O) and accelerating the rate-limiting dehydration step.[1][14] Lewis acids like In(OTf)₃ function by coordinating to the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.
-
Driving Equilibrium: Schiff base formation is a reversible reaction. To maximize yield, the equilibrium must be shifted towards the product. This can be achieved by using a slight excess of one reactant (typically the less expensive amine) or by removing the water byproduct, for example, by using a Dean-Stark apparatus with a solvent like toluene.[7]
References
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Ghate, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences. Available at: [Link]
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El-Sayed, W. M., et al. (2023). Novel pyrimidine Schiff bases and their selenium-containing nanoparticles as dual inhibitors of CDK1 and tubulin polymerase: design, synthesis, anti-proliferative evaluation, and molecular modelling. Journal of Nanobiotechnology. Available at: [Link]
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MDPI (2024). Peer Review of "Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities". MDPI. Available at: [Link]
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de Oliveira, C. M. A., et al. (2023). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules. Available at: [Link]
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Ghate, M., et al. (2024). General Procedure for Preparation of Schiff Bases (4a–d). International Journal of Molecular Sciences. Available at: [Link]
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Valle-Pacheco, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules. Available at: [Link]
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Chemistry Learning (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]
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Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]
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Priya, M., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Omar, M. M., et al. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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ResearchGate (2021). Schiff's bases of various hetero aromatic aldehydes. ResearchGate. Available at: [Link]
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ResearchGate Discussion (2015). What are the conditions used for schiff base reaction? ResearchGate. Available at: [Link]
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ResearchGate Publication (2023). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]
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ResearchGate Discussion (2023). How to purify Schiff base? ResearchGate. Available at: [Link]
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Ghate, M., et al. (2021). A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. Molecules. Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Journal of Chemistry. Available at: [Link]
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Olar, R., et al. (2018). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules. Available at: [Link]
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Kumar, S., et al. (2013). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Arabian Journal of Chemistry. Available at: [Link]
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IJRAR (2019). Synthesis and Spectral Characterization of Schiff Base Complexes Derived from Heterocyclic Compound 4. International Journal of Research and Analytical Reviews. Available at: [Link]
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PubChem (n.d.). 2-(4-Fluorophenyl)-5-methylpyridine-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
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El-Apasery, M. A., et al. (2014). Synthesis and characterization of novel Schiff bases containing pyrimidine unit. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]
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Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science. Available at: [Link]
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Ghate, M., et al. (2021). A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate (2016). Synthesis, Characterization and Biological Activity of Schiff Bases. ResearchGate. Available at: [Link]
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ResearchGate (2022). A New Schiff Base Molecule Prepared from Pyrimidine-2-thione: Synthesis, Spectral Characterization, Cytotoxic Activity, DFT, and Molecular Docking Studies. ResearchGate. Available at: [Link]
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Vargas-Ceballos, M. A., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]
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IJFMR (2023). Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research. Available at: [Link]
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Koya University Eprints (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Koya University. Available at: [Link]
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Journal of the Serbian Chemical Society (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Serbian Chemical Society. Available at: [Link]
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Omar, M. M., et al. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. National Center for Biotechnology Information. Available at: [Link]
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Sławiński, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Value Proposition of the 2-Arylpyrimidine Scaffold
In the landscape of contemporary drug discovery, the pyrimidine ring system stands as a cornerstone privileged scaffold. Its prevalence in nature as a key component of nucleobases has inspired medicinal chemists to explore its vast potential in creating therapeutic agents.[1] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the pyrimidine core allows for the precise tuning of steric and electronic properties, enabling targeted interactions with a wide array of biological macromolecules.
This guide focuses on a particularly valuable, functionalized intermediate: 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde . The molecule's utility is derived from three key features:
-
The 2-(4-Fluorophenyl) Group: This moiety serves as a critical pharmacophoric element. The fluorophenyl group can engage in various non-covalent interactions within a protein's binding site, including hydrophobic interactions and halogen bonding. The fluorine atom, in particular, can modulate metabolic stability and binding affinity.
-
The Pyrimidine Core: A bioisostere for purines, this nitrogenous heterocycle acts as an excellent scaffold for orienting substituents in three-dimensional space and can serve as a hydrogen bond acceptor.[2]
-
The 5-Carbaldehyde Functionality: This aldehyde group is a versatile chemical handle, providing a gateway for a multitude of synthetic transformations. It allows for the introduction of diverse functional groups and the extension of the molecule to probe different regions of a target's binding pocket.
These application notes will provide detailed protocols for the key synthetic transformations of this aldehyde and explore its role in the development of targeted therapies, particularly focusing on kinase and enzyme inhibitors.
Part 1: Foundational Synthesis and Key Transformations
The utility of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde begins with its preparation and subsequent chemical modifications. While the direct synthesis of this specific molecule is often proprietary, its synthesis generally follows established heterocyclic chemistry principles, starting from precursors like 2,4-dichloro-5-pyrimidinecarbaldehyde, which can be synthesized from uracil.[3] The true value for a medicinal chemist lies in the aldehyde's reactivity.
Diagram: Synthetic Utility Workflow
The following diagram illustrates the central role of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde as a starting point for diversification.
Caption: Synthetic pathways from 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.
Protocol 1: Reductive Amination for the Synthesis of Substituted Amines
Reductive amination is a cornerstone reaction in medicinal chemistry for converting aldehydes into amines. This process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity for imines over aldehydes and its tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the starting materials.
-
Reducing Agent: NaBH(OAc)₃ is preferred over harsher reagents like NaBH₄ because it is less likely to reduce the starting aldehyde directly. Its mild nature preserves other sensitive functional groups.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can accelerate imine formation, especially with less nucleophilic amines. However, it is often not necessary and can sometimes lead to side reactions.
-
Work-up: A basic aqueous work-up (e.g., with saturated NaHCO₃ solution) is crucial to neutralize any remaining acid and quench the reducing agent.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M. Add the desired primary or secondary amine (1.1 eq).
-
Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5-10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted amine.
Protocol 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is an invaluable method for synthesizing alkenes from aldehydes with complete regiocontrol of the double bond position.[4] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the ylide (stabilized or non-stabilized) can influence the stereochemical outcome (E/Z) of the resulting alkene.
Causality Behind Experimental Choices:
-
Ylide Generation: The ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton alpha to the phosphorus. For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides (containing an adjacent electron-withdrawing group), weaker bases like potassium carbonate or triethylamine can be sufficient.[5]
-
Solvent: Anhydrous Tetrahydrofuran (THF) is the most common solvent as it is aprotic and effectively solvates the reagents.
-
Temperature: Ylide formation is often performed at 0°C or room temperature, while the subsequent reaction with the aldehyde is frequently conducted at low temperatures (e.g., -78°C to 0°C) to control reactivity and improve selectivity.
Detailed Step-by-Step Protocol (using a non-stabilized ylide):
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, three-neck flask equipped with a stir bar and a dropping funnel.
-
Solvent and Base Addition: Add anhydrous THF. Cool the resulting suspension to 0°C in an ice bath. Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise. A characteristic color change (often to orange or deep red) indicates ylide formation.
-
Ylide Formation: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes.
-
Aldehyde Addition: Cool the ylide solution to -78°C (dry ice/acetone bath). Dissolve 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture three times with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. Purify via flash column chromatography to isolate the target alkene.
Part 2: Applications in Medicinal Chemistry
The derivatives synthesized from 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde have shown significant promise as modulators of key biological targets implicated in various diseases.
Application Focus 1: Inhibition of Janus Kinases (JAKs)
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling.[6] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune diseases and cancers.[7] Consequently, JAK inhibitors have emerged as a major class of therapeutic agents.[8] The 2-aminopyrimidine scaffold is a well-established core for potent JAK inhibitors.[9]
Mechanism of Action: Derivatives of 2-(4-Fluorophenyl)pyrimidine, particularly those with an amine linkage at the C2 position, can function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the JAK enzyme, preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade downstream of cytokine receptors leads to an immunomodulatory or anti-proliferative effect.
Diagram: Simplified JAK-STAT Signaling and Inhibition
Caption: Inhibition of the JAK-STAT pathway by a pyrimidine derivative.
By using reductive amination as described in Protocol 1, researchers can synthesize libraries of (pyrimidin-5-yl)methanamine derivatives and test them for JAK inhibitory activity. The nature of the amine introduced provides a handle to explore different sub-pockets of the kinase active site to enhance potency and selectivity.[10]
Application Focus 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates the incretin hormones GLP-1 and GIP. These hormones are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.[11] DPP-4 inhibitors are therefore a major class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.[12]
Many potent DPP-4 inhibitors feature a core heterocyclic structure that interacts with the S1 and S2 pockets of the enzyme. The 2-(4-Fluorophenyl)pyrimidine scaffold is an attractive starting point for developing such inhibitors. The aldehyde can be elaborated into structures that mimic the dipeptide substrate, often incorporating a primary or secondary amine that forms a key interaction with the active site.
Design Strategy: Using 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, one can employ reactions like reductive amination or condensation followed by reduction to install aminopiperidines, aminopyrrolidines, or other cyclic amine fragments. These moieties are known to interact favorably with the S1 subsite of the DPP-4 enzyme.[13]
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of compounds derived from 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, illustrating how modifications can impact biological activity.
| Compound ID | R Group (from Reductive Amination) | Target | IC₅₀ (nM) | Rationale for Modification |
| LEAD-01 | -CH₂-NH-Cyclopropyl | JAK1 | 150 | Initial hit with small cyclic amine. |
| LEAD-02 | -CH₂-NH-(3-hydroxypyrrolidine) | JAK1 | 25 | Introduction of H-bond donor improves potency. |
| LEAD-03 | -CH₂-NH-(4-piperidyl)acetamide | JAK1 | 8 | Amide group probes for additional interactions. |
| LEAD-04 | -CH₂-NH-(3-aminopiperidine) | DPP-4 | 50 | Classic DPP-4 binding motif. |
| LEAD-05 | -CH₂-NH-(2-cyanopyrrolidine) | DPP-4 | 5 | Nitrile group forms covalent reversible bond. |
Conclusion and Future Outlook
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a high-value, versatile building block in medicinal chemistry. Its pre-installed fluorophenylpyrimidine core provides a solid foundation for engaging with numerous biological targets, while the aldehyde functionality offers a reliable point for synthetic diversification. The protocols and applications detailed herein demonstrate its utility in generating potent and selective inhibitors for clinically relevant targets like Janus kinases and DPP-4. As drug discovery continues to demand novel chemical matter, the strategic application of such well-designed intermediates will remain critical to the development of next-generation therapeutics.
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Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. [Link]
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Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. ResearchGate. [Link]
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Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]
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Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. [Link]
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- 13. WO2006104356A1 - Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of Novel Antifungal Agents from 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and mycology.
Abstract: The escalating threat of drug-resistant fungal pathogens necessitates the urgent development of novel antifungal agents.[1] The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous commercial fungicides and therapeutic agents due to its versatile biological activities.[2][3][4] This guide provides a detailed technical overview and actionable protocols for the synthesis of new potential antifungal compounds starting from the versatile building block, 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde. We focus on two robust and high-yielding synthetic strategies: the formation of Schiff bases and the Claisen-Schmidt condensation to produce chalcones. Furthermore, we provide a standardized protocol for in vitro antifungal susceptibility testing to enable the biological evaluation of these novel derivatives.
Introduction: The Rationale for Pyrimidine-Based Antifungals
Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, present a significant global health challenge. The efficacy of current antifungal therapies is increasingly compromised by the emergence of resistant strains.[1] Pyrimidine derivatives have a distinguished history in agrochemical and pharmaceutical applications, with several commercial fungicides like Pyrimethanil and Fenarimol demonstrating the scaffold's power.[2][3]
The starting material, 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, is an ideal precursor for library synthesis. It features:
-
A pyrimidine core , known to interact with various biological targets.[4]
-
A 4-fluorophenyl group , where the fluorine atom can enhance metabolic stability and binding interactions.
-
A reactive aldehyde functional group , which serves as a versatile handle for introducing chemical diversity through well-established chemical transformations.
This document outlines two primary synthetic pathways to rapidly generate libraries of novel compounds for antifungal screening.
Overview of Synthetic Strategies
The aldehyde group at the C5 position of the pyrimidine ring is the key to diversification. We will explore two primary reaction pathways:
-
Strategy A: Schiff Base (Azomethine) Synthesis: A condensation reaction between the pyrimidine carbaldehyde and a primary amine (such as a substituted aniline or a hydrazine derivative) to form an imine linkage (-C=N-). This is a highly efficient method for exploring the chemical space around the pyrimidine core.[5][6]
-
Strategy B: Chalcone Synthesis (Claisen-Schmidt Condensation): A base-catalyzed condensation between the aldehyde and a ketone possessing an α-hydrogen (such as a substituted acetophenone). This reaction forms an α,β-unsaturated ketone system, a pharmacophore known for a wide range of biological activities, including antifungal effects.[7][8]
The overall workflow is depicted below.
Figure 1: General workflow for the synthesis and evaluation of antifungal agents.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrimidine-Schiff Base Derivatives
This protocol describes the acid-catalyzed condensation of an aldehyde with a primary amine. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine.
Materials:
-
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq)
-
Substituted primary amine (e.g., 4-chloroaniline) (1.0 - 1.1 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate, TLC supplies
Procedure:
-
Reaction Setup: Dissolve 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the selected primary amine (1.0 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The catalyst is crucial for accelerating the dehydration step that forms the imine.[9]
-
Reaction: Attach a condenser and reflux the mixture with stirring for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring. The product will precipitate as a solid.[3]
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure Schiff base.
-
Characterization: Confirm the structure of the purified product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Synthesis of Pyrimidine-Chalcone Derivatives
This protocol utilizes the Claisen-Schmidt condensation, a classic base-catalyzed reaction. The base abstracts an acidic α-proton from the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde.[10]
Materials:
-
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq)
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone) (1.0 eq)
-
Ethanol (as solvent)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40%)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol at room temperature with magnetic stirring.
-
Catalysis: Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the mixture. A color change is often observed as the conjugated system forms.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water. Acidify the solution by slowly adding dilute hydrochloric acid (HCl) until the pH is neutral (~7). This step neutralizes the base catalyst and protonates the product, causing it to precipitate.[10]
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Further Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[8]
-
Characterization: Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for Antifungal Susceptibility Testing
The efficacy of the synthesized compounds is determined by finding their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth.[11] The broth microdilution method is a standardized and widely used technique.[12]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Materials:
-
Synthesized pyrimidine derivatives (test compounds)
-
Standard antifungal drug (e.g., Fluconazole, Voriconazole) as a positive control
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., RPMI-1640)
-
Spectrophotometer or plate reader (optional, for quantitative reading)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and control drug in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound.
-
Add 100 µL of broth to wells in columns 2 through 12.
-
Add 200 µL of the starting drug concentration (in broth) to the wells in column 1.
-
Transfer 100 µL from column 1 to column 2, mix well, and repeat this serial transfer across the plate to column 11. Discard 100 µL from column 11. Column 12 will serve as the growth control (no drug).[12]
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines. The final concentration in the wells should be approximately 0.5-2.5 x 10³ CFU/mL for yeasts.
-
Inoculation: Add 100 µL of the fungal inoculum to all wells (columns 1-12), bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.[11][13]
Figure 2: Workflow for MIC determination using the broth microdilution method.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic recording of data is essential for establishing a Structure-Activity Relationship (SAR), which links the chemical structure of a compound to its biological potency.[14]
Table 1: Example Synthesis and Antifungal Activity Data for Pyrimidine-Schiff Base Derivatives
| Compound ID | R-Group (on Amine) | Yield (%) | MIC (µg/mL) vs. C. albicans |
| SB-01 | 4-Chloro | 85 | 8 |
| SB-02 | 4-Methoxy | 82 | 16 |
| SB-03 | 4-Nitro | 78 | 4 |
| Fluconazole | - | - | 2 |
SAR Insights: Analysis of SAR helps guide the design of more potent analogues.[14][15] For instance, in the hypothetical data above (Table 1), the presence of an electron-withdrawing group (e.g., -NO₂) on the phenyl ring of the Schiff base (SB-03) resulted in higher antifungal activity compared to an electron-donating group (-OCH₃, SB-02). This suggests that reducing electron density on the imine nitrogen might be favorable for activity. The position and nature of substituents significantly influence biological activity.[2]
Potential Mechanisms of Action
While experimental validation is required, pyrimidine-based antifungals may act through several mechanisms:
-
Inhibition of Ergosterol Biosynthesis: Many antifungal agents, particularly azoles, target the enzyme lanosterol 14α-demethylase (CYP51), which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[16][17] Novel 2-phenylpyrimidine derivatives have been specifically designed as CYP51 inhibitors.[17][18][19]
-
Disruption of Endoplasmic Reticulum (ER) Homeostasis: Recent studies have shown that some pyrimidine scaffolds can perturb ER function, leading to an unfolded protein response and inhibition of essential protein secretion, ultimately causing cell death.[20]
-
Inhibition of Macromolecular Synthesis: Some pyrimidine analogues, like 5-fluorocytosine, interfere with DNA and RNA synthesis.[16]
Conclusion
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a highly valuable and versatile starting material for the development of novel antifungal drug candidates. The synthetic protocols for generating Schiff bases and chalcones are robust, efficient, and allow for the rapid creation of a diverse chemical library. By combining these synthetic strategies with standardized antifungal screening protocols, researchers can effectively explore the chemical space around the pyrimidine scaffold, establish meaningful structure-activity relationships, and identify promising lead compounds for further development in the fight against fungal diseases.
References
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Wu, Q., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]
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Wu, Q., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. MDPI. [Link]
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Song, B. A., et al. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. [Link]
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Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]
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Gao, Z., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]
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Neumann, D. M., et al. (2014). Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. Bioorganic & Medicinal Chemistry. [Link]
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Khan, I., et al. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. ResearchGate. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]
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Gjannag, T., & Selmecki, A. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]
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Gao, Z., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Center for Biotechnology Information. [Link]
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Wujec, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules. [Link]
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Yousef, T. A., et al. (2017). Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes. ResearchGate. [Link]
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Kumar, B. V., et al. (2013). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Mahajan, V. K., et al. (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. Indian Journal of Dermatology, Venereology and Leprology. [Link]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]
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Wildfeuer, A. N., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum. [Link]
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Kaur, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
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Al-Omary, F. A. M. (2014). Synthesis and Preliminary Antimicrobial Activity of New Schiff Bases of pyrido [1,2-a] pyrimidine Derivatives with Certain Amino. Hilaris Publisher. [Link]
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Raj, V., et al. (2020). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]
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Chemistry Unleashed. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]
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Gjannag, T., & Selmecki, A. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. [Link]
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Desai, N. C., et al. (2014). Synthesis of Some Schiff’s Base Analogues of Pyrimidine and Evaluation of Antimicrobial Efficacy. Journal of Chemical and Pharmaceutical Research. [Link]
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Niimi, M., et al. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy. [Link]
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Olivella, M., et al. (2012). Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. Bioorganic & Medicinal Chemistry. [Link]
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Solution Pharmacy. (2023). Topic (55) Antifungal Agents = SAR of Anti Fungal Agents. YouTube. [Link]
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Li, R. K., et al. (2000). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology. [Link]
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Aguirre-Cedillo, A. M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Al-Ostath, A. I., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. [Link]
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Application Notes and Protocols for the Development of Anticancer Compounds Utilizing 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Foreword: The Strategic Importance of the Pyrimidine Scaffold in Oncology
The pyrimidine ring is a cornerstone of life, forming the essential building blocks of DNA and RNA.[1] This inherent biological relevance has made it a privileged scaffold in medicinal chemistry, with numerous pyrimidine-based drugs demonstrating significant therapeutic impact across various diseases, including cancer.[2] Their ability to mimic endogenous nucleobases allows them to interact with a wide array of biological targets, often with high affinity and selectivity.[1] The strategic functionalization of the pyrimidine core enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a versatile platform for the development of novel therapeutics. This guide focuses on a particularly promising starting material: 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, a molecule poised for the generation of a new wave of potent and selective anticancer agents.
Section 1: The Core Building Block: 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
The title compound is a bespoke starting material, designed for versatility in anticancer drug discovery. The 2-(4-fluorophenyl) moiety offers several advantages: the fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the phenyl group provides a vector for further structural modifications. The pyrimidine-5-carbaldehyde functionality is a reactive handle, primed for a variety of chemical transformations to build diverse molecular libraries.
Rationale for Synthesis: A Multi-step Approach
A robust and scalable synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is paramount. A logical synthetic strategy involves the initial formation of a functionalized pyrimidine ring, followed by the introduction of the aryl group. A plausible and efficient route is outlined below, commencing from readily available starting materials.
Protocol 1: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde
This protocol is adapted from established methods for the synthesis of halogenated pyrimidine aldehydes.[3][4]
Materials:
-
Uracil
-
Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water (deionized)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Vilsmeier-Haack Formylation:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, suspend uracil in DMF.
-
Cool the mixture in an ice bath to below 40°C.
-
Slowly add thionyl chloride dropwise, maintaining the temperature between 35-40°C.
-
After the addition is complete, stir the reaction mixture at this temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice water to precipitate the product, 2,4-dihydroxy-5-pyrimidinecarbaldehyde.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Chlorination:
-
In a fume hood, carefully add the dried 2,4-dihydroxy-5-pyrimidinecarbaldehyde to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 2-5 hours.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The product, 2,4-dichloro-5-pyrimidinecarbaldehyde, will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the arylation of heterocyclic systems.[3][5] The differential reactivity of the chlorine atoms on the pyrimidine ring allows for selective substitution.
Materials:
-
2,4-dichloro-5-pyrimidinecarbaldehyde
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a reaction vessel, add 2,4-dichloro-5-pyrimidinecarbaldehyde, 4-fluorophenylboronic acid, palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-Fluorophenyl)-4-chloro-5-pyrimidinecarbaldehyde.
-
The remaining chlorine at the 4-position can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) if desired, or used as a handle for further diversification. For the purpose of this guide, we will proceed with the 4-chloro intermediate as a versatile building block.
Section 2: Derivatization Strategies for Anticancer Compound Libraries
The aldehyde functionality at the 5-position of the pyrimidine ring is a gateway to a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries. Two particularly effective strategies for producing compounds with anticancer potential are the formation of hydrazones and Schiff bases.
Synthesis of Hydrazone Derivatives
Hydrazones are a class of compounds known for their broad spectrum of biological activities, including anticancer properties.[6]
Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives
This protocol is a generalized procedure that can be adapted for various hydrazine and hydrazide inputs.[6]
Materials:
-
2-(4-Fluorophenyl)-4-chloro-5-pyrimidinecarbaldehyde
-
Substituted hydrazine or hydrazide (e.g., isonicotinohydrazide, thiosemicarbazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 2-(4-Fluorophenyl)-4-chloro-5-pyrimidinecarbaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted hydrazine or hydrazide.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product will often precipitate out of solution. If not, the solvent can be partially evaporated to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry. Recrystallization from a suitable solvent may be performed for further purification.
Synthesis of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group, are another important class of compounds with demonstrated anticancer activities.[7]
Protocol 4: General Procedure for the Synthesis of Schiff Base Derivatives
This is a general protocol for the condensation of the aldehyde with primary amines to form Schiff bases.[7][8]
Materials:
-
2-(4-Fluorophenyl)-4-chloro-5-pyrimidinecarbaldehyde
-
Substituted primary amine (e.g., aniline, benzylamine derivatives)
-
Solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
Catalyst (optional, e.g., indium(III) trifluoromethanesulfonate)
-
Drying agent (e.g., MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 2-(4-Fluorophenyl)-4-chloro-5-pyrimidinecarbaldehyde in the chosen solvent in a reaction flask.
-
Add a slight excess (1.1-1.5 equivalents) of the substituted primary amine.
-
If using, add a catalytic amount of the catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 24-72 hours.[7] Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like chloroform or ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 2% HCl) and then with brine.[7]
-
Dry the organic layer over a drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Section 3: Biological Evaluation of Anticancer Potential
A systematic evaluation of the synthesized compounds is crucial to identify promising lead candidates. This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific mechanism-of-action studies.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9] It is a standard preliminary test to determine the cytotoxic potential of novel compounds against a panel of cancer cell lines.
Protocol 5: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), HeLa (cervical))
-
Normal cell line (e.g., NHDF (human dermal fibroblasts)) for assessing selectivity
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[9]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plates to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Table 1: Representative Cytotoxicity Data for Pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 | 5.1 ± 1.1 |
| HepG2 | 5.0 ± 1.2 | |
| HCT-116 | 6.6 ± 1.4 | |
| Derivative B | A549 | 8.2 ± 0.9 |
| HeLa | 7.4 ± 1.3 | |
| Doxorubicin | MCF-7 | 0.5 ± 0.1 |
Note: The data presented are hypothetical and for illustrative purposes, based on reported values for similar compounds.[10][11]
Elucidating the Mechanism of Action
Compounds that exhibit significant and selective cytotoxicity should be further investigated to determine their mechanism of action. Pyrimidine derivatives have been reported to target various cellular processes, including DNA replication and cell cycle regulation.[12]
Potential Targets and Pathways:
-
Topoisomerase II Inhibition: Topoisomerases are enzymes that regulate the topology of DNA.[12] Inhibition of topoisomerase II leads to DNA double-strand breaks and ultimately apoptosis.[12]
-
Kinase Inhibition: Many pyrimidine-based compounds are potent inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.
Protocol 6: Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[13]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer
-
ATP
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel
-
Electrophoresis buffer
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Set up reactions on ice containing assay buffer, ATP, and kDNA.
-
Add the test compound at various concentrations. Include a no-enzyme control, an enzyme control (with vehicle), and a positive control inhibitor (e.g., etoposide).
-
Initiate the reaction by adding Topoisomerase II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network, resulting in fast-migrating monomeric DNA circles. An effective inhibitor will prevent this, leaving the kDNA as a high molecular weight band at the top of the gel.
Protocol 7: CDK9 Kinase Assay
This protocol outlines a general procedure for assessing the inhibition of CDK9, a key transcriptional regulator.[1]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the test compound, the CDK9/Cyclin T1 enzyme, and the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Section 4: Visualizing the Workflow and Rationale
To provide a clear overview of the drug development process described, the following diagrams illustrate the key workflows and the underlying logic.
Caption: Synthetic workflow for generating anticancer compound libraries.
Caption: Tiered workflow for the biological evaluation of synthesized compounds.
Caption: Potential signaling pathways targeted by pyrimidine derivatives.
References
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Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central. [Link]
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Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. ResearchGate. [Link]
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Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry. [Link]
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Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. ACS Publications. [Link]
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Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
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Topoisomerase Assays. PubMed Central. [Link]
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Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PubMed Central. [Link]
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Synthesis and characterization of novel Schiff bases containing pyrimidine unit. ResearchGate. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
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CDK9/CyclinK Kinase Assay. ResearchGate. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate. [https://www.researchgate.net/publication/279178453_Formylation_of_47-Dihydro-124-triazolo15-a]pyrimidines_Using_Vilsmeier-Haack_Conditions_INTRODUCTION]([Link])
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Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl. Baishideng Publishing Group. [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
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Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... ResearchGate. [https://www.researchgate.net/publication/282156829_Synthesis_of_5678-tetrahydro-imidazo_12-a]pyrimidine-hydrazone_derivatives_and_their_antibacterial_activity]([Link])
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Preparation of novel imidazo[1,2-a]pyrimidine derived schiff bases at conventional and microwave heating conditions. DergiPark. [Link]
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Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing. [Link]
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Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. MDPI. [Link]
- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
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CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma. PubMed Central. [Link]
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Synthesis, Spectral Characterization and Antibacterial Activities of Pyrimidine Heterocycles Derived from Schiff Base Incorporated Chalcone. JOCPR. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]
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(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have ?. ResearchGate. [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]
-
Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry (RSC Publishing). [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]
-
Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. DSpace@MIT. [Link]
-
Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]
-
Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
-
5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. ResearchGate. [Link]
-
Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts. [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. The Journal of the Serbian Chemical Society. [Link]
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PubMed Central. [Link]
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Application of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde in the Synthesis of p38 MAPK Inhibitors: A Technical Guide
This technical guide provides a comprehensive overview of the strategic application of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde as a key starting material in the synthesis of potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-inflammatory and anti-cancer therapeutics.
Introduction: The Therapeutic Imperative of p38 MAPK Inhibition
The p38 MAPK signaling cascade is a critical intracellular pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases, neurodegenerative disorders, and various cancers.[2][3] The p38α isoform, in particular, is a well-validated therapeutic target, as its inhibition can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4] This has driven significant efforts in the pharmaceutical industry to develop small molecule inhibitors of p38 MAPK.[5]
The 2-(4-Fluorophenyl)pyrimidine scaffold has emerged as a privileged structure in the design of p38 MAPK inhibitors. The pyrimidine core can establish crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase, while the 4-fluorophenyl group often occupies a hydrophobic region, contributing to both potency and selectivity.[6] The aldehyde functionality at the 5-position of the pyrimidine ring offers a versatile chemical handle for the elaboration of the core structure to achieve optimal interactions with the enzyme.
This guide will detail a representative synthetic protocol for a p38 MAPK inhibitor, starting from 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, and discuss the rationale behind the synthetic strategy.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade that culminates in the activation of p38 MAPK, which in turn phosphorylates a variety of downstream substrates, including transcription factors and other kinases. This leads to a wide range of cellular responses, including inflammation, apoptosis, and cell cycle arrest.
Figure 1: A simplified diagram of the p38 MAPK signaling pathway, highlighting the point of intervention for p38 MAPK inhibitors.
Synthetic Strategy: From Aldehyde to Inhibitor
The aldehyde group of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is an excellent electrophile for the formation of new carbon-carbon and carbon-nitrogen bonds. A common strategy in medicinal chemistry is to utilize this functionality to introduce a side chain that can interact with specific residues in the target enzyme. In the case of p38 MAPK inhibitors, this often involves the construction of a heterocyclic ring system or a substituted amino group.
The following protocol outlines a representative synthesis of a potent p38 MAPK inhibitor based on a pyrazolopyrimidine scaffold, a class of compounds known for their kinase inhibitory activity.
Synthetic Workflow
Figure 2: A general workflow for the synthesis of a pyrazolopyrimidine-based p38 MAPK inhibitor from 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.
Detailed Synthetic Protocol
Objective: To synthesize a 4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivative, a potential p38 MAPK inhibitor.
Materials:
-
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
-
tert-Butylhydrazine hydrochloride
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of the Hydrazone Intermediate
Rationale: This step involves the condensation of the aldehyde with a hydrazine derivative to form a hydrazone. This is a standard and high-yielding reaction for the conversion of aldehydes. The tert-butyl group is a common protecting group for one of the hydrazine nitrogens, which can be removed in a subsequent step if necessary, or it can be part of the final inhibitor structure.
Procedure:
-
To a solution of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) in ethanol (10 mL/mmol) is added tert-butylhydrazine hydrochloride (1.1 eq).
-
Triethylamine (1.2 eq) is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired hydrazone intermediate.
Step 2: Intramolecular Cyclization to the Pyrazolopyrimidine Core
Rationale: The hydrazone intermediate is then cyclized to form the pyrazolopyrimidine ring system. This is typically achieved under acidic conditions and with heating. The p-toluenesulfonic acid acts as a catalyst for the intramolecular electrophilic aromatic substitution-type reaction.
Procedure:
-
The hydrazone intermediate (1.0 eq) is dissolved in toluene (15 mL/mmol).
-
p-Toluenesulfonic acid (0.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux (approximately 110 °C) for 12-18 hours, with azeotropic removal of water using a Dean-Stark apparatus.
-
The reaction is monitored by TLC for the disappearance of the hydrazone.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to yield the final 4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivative.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
The synthesized pyrazolopyrimidine derivative possesses key structural features for potent p38 MAPK inhibition:
-
2-(4-Fluorophenyl)pyrimidine Core: As previously mentioned, this moiety is crucial for anchoring the inhibitor in the ATP-binding site. The fluorine atom can enhance binding affinity and improve metabolic stability.
-
Pyrazolopyrimidine Scaffold: This fused heterocyclic system provides a rigid framework that can be further functionalized to optimize interactions with the kinase. The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors or acceptors.
Further optimization of this scaffold could involve the introduction of various substituents on the pyrazole nitrogen or at other positions on the pyrimidine ring to enhance potency, selectivity, and pharmacokinetic properties.
In Vitro Biological Evaluation Protocol
Objective: To determine the inhibitory activity of the synthesized compound against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP
-
Substrate peptide (e.g., MEF2A)
-
Synthesized inhibitor compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the p38α enzyme, the substrate peptide, and the inhibitor at various concentrations to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | p38α MAPK IC50 (nM) |
| Synthesized Inhibitor | Experimental Value |
| Reference Inhibitor (e.g., SB203580) | Experimental Value |
Conclusion
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a valuable and versatile starting material for the synthesis of a diverse range of p38 MAPK inhibitors. Its inherent structural features, combined with the reactivity of the aldehyde group, allow for the efficient construction of complex molecules with high therapeutic potential. The synthetic and biological evaluation protocols outlined in this guide provide a solid foundation for researchers aiming to develop novel therapeutics targeting the p38 MAPK pathway.
References
-
Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews Drug discovery, 2(9), 717-726. [Link]
-
Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & medicinal chemistry letters, 13(2), 273-276. [Link]
-
Romeo, R., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1745. [Link]
-
Bolós, J., Gayo, J., & Sacristán, A. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current medicinal chemistry, 12(22), 2643-2656. [Link]
-
Pargellis, C., et al. (2002). Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. Nature structural biology, 9(4), 268-272. [Link]
- Munoz, L., & Ammit, A. J. (2010). Targeting p38 MAP kinase for the treatment of chronic inflammatory diseases: a review of the clinical trial data.
- Lee, M. R., & Dominguez, C. (2005). MAP kinase p38 inhibitors: clinical results and an evolving landscape. Current opinion in pharmacology, 5(4), 401-406.
-
Walter, N. M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of medicinal chemistry, 60(19), 8027-8054. [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. [Link]
-
El-Sayed, W. A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5373. [Link]
Sources
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- 3. growingscience.com [growingscience.com]
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- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2-(4-Fluorophenyl)pyrimidine Scaffold
The 2-phenylpyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom onto the phenyl ring often enhances metabolic stability and binding affinity through favorable electronic interactions. The aldehyde functionality at the 5-position of the pyrimidine ring serves as a versatile synthetic handle, allowing for the exploration of a wide chemical space to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This document provides detailed protocols for several key derivatization reactions of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, offering researchers a practical guide to synthesizing novel libraries of compounds for drug discovery and development.
Synthesis of the Starting Material: 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
A common and effective method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the pyrimidine ring.[2][3]
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
Principle: The Vilsmeier reagent, a chloroiminium ion, acts as a mild electrophile that attacks the electron-rich pyrimidine ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.
Materials and Reagents:
-
2-(4-Fluorophenyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool anhydrous DMF (3.0 equiv.) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Formylation: Dissolve 2-(4-Fluorophenyl)pyrimidine (1.0 equiv.) in anhydrous DCM and add it to the flask containing the Vilsmeier reagent.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The Vilsmeier-Haack reaction is exothermic. Maintain proper temperature control during the addition of POCl₃.
Derivatization Protocols
The aldehyde group of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a versatile functional group that can undergo a variety of chemical transformations. The following protocols detail some of the most common and useful derivatization reactions.
I. Reductive Amination: Synthesis of Amines
Principle: Reductive amination is a powerful method for the formation of C-N bonds. The reaction proceeds through the initial formation of an imine or enamine intermediate from the aldehyde and a primary or secondary amine, respectively, followed by in situ reduction to the corresponding amine.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for this transformation as it is less sensitive to acidic conditions that favor imine formation and does not readily reduce the starting aldehyde.[5]
Protocol 2: Reductive Amination with Primary Amines
Materials and Reagents:
-
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
-
Primary amine (e.g., benzylamine, aniline, etc.) (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Step-by-Step Procedure:
-
To a solution of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 equiv.) in anhydrous DCE, add the primary amine (1.1 equiv.).
-
If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10-15 minutes.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Data Presentation: Reductive Amination Scope
| Entry | Amine | Product | Expected Outcome |
| 1 | Benzylamine | N-((2-(4-fluorophenyl)pyrimidin-5-yl)methyl)benzenamine | High yield of the secondary amine derivative. |
| 2 | Aniline | N-((2-(4-fluorophenyl)pyrimidin-5-yl)methyl)aniline | Good yield, potential for purification challenges due to similar polarity of starting materials and product. |
| 3 | Cyclohexylamine | N-((2-(4-fluorophenyl)pyrimidin-5-yl)methyl)cyclohexanamine | High yield, straightforward purification. |
| 4 | Morpholine | 4-((2-(4-fluorophenyl)pyrimidin-5-yl)methyl)morpholine | Good yield of the tertiary amine derivative. |
Experimental Workflow Diagram
Caption: Workflow for Reductive Amination.
II. Wittig Reaction: Synthesis of Alkenes
Principle: The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[6] The reaction proceeds via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to yield the alkene and triphenylphosphine oxide.[3] The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide; stabilized ylides generally favor the E-alkene.[7]
Protocol 3: Wittig Reaction with a Stabilized Ylide
Materials and Reagents:
-
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 equiv.)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 equiv.) in anhydrous toluene.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 equiv.) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Purification: Purify the residue by column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective in separating the alkene product from the more polar triphenylphosphine oxide.
Data Presentation: Wittig Reaction Scope
| Entry | Ylide | Product | Expected Stereochemistry |
| 1 | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-(4-fluorophenyl)pyrimidin-5-yl)acrylate | Predominantly E-isomer |
| 2 | (Cyanomethylene)triphenylphosphorane | 3-(2-(4-fluorophenyl)pyrimidin-5-yl)acrylonitrile | Predominantly E-isomer |
| 3 | Methylenetriphenylphosphorane (non-stabilized) | 2-(4-Fluorophenyl)-5-vinylpyrimidine | Predominantly Z-isomer (if applicable) or mixture |
Caption: Workflow for Knoevenagel Condensation.
IV. Oxidation to Carboxylic Acid
Principle: The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) under mildly acidic conditions, is particularly useful for substrates with sensitive functional groups as it is highly chemoselective for aldehydes. A scavenger, such as 2-methyl-2-butene, is typically added to quench the hypochlorous acid byproduct.
Protocol 5: Pinnick Oxidation
Materials and Reagents:
-
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
-
Sodium chlorite (NaClO₂) (1.5 equiv.)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.5 equiv.)
-
2-Methyl-2-butene (2.0 equiv.)
-
tert-Butanol (t-BuOH) and water
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 equiv.) in a mixture of t-BuOH and water (e.g., 3:1 ratio).
-
Add 2-methyl-2-butene (2.0 equiv.).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equiv.) and sodium dihydrogen phosphate monohydrate (1.5 equiv.) in water.
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the solution of the aldehyde at room temperature.
-
Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, add a saturated aqueous solution of sodium sulfite to quench any remaining oxidant.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid, which can be purified by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: Workflow for Pinnick Oxidation.
V. Reduction to Alcohol
Principle: The reduction of an aldehyde to a primary alcohol is a common and straightforward transformation. Sodium borohydride (NaBH₄) is a mild and convenient reducing agent for this purpose, selectively reducing aldehydes and ketones in the presence of less reactive functional groups like esters and amides.
Protocol 6: Reduction with Sodium Borohydride
Materials and Reagents:
-
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄) (1.1 equiv.)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 equiv.) in methanol at 0 °C (ice bath).
-
Add sodium borohydride (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully add water to quench the excess NaBH₄.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Workflow for Aldehyde Reduction.
References
-
Gao, Z., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Moemeni, M. H., et al. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of aldehydes to carboxylic acids. Organic Chemistry Portal. [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Link]
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
ResearchGate. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. ResearchGate. [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]
-
PubMed. (2019). The Administration of the New Pyrimidine Derivative... PubMed. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]
-
WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]
-
New Journal of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. RSC Publishing. [Link]
- Google Patents. (n.d.). US4549025A - Process for oxidizing aldehydes to carboxylic acids.
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]
-
Grokipedia. (n.d.). Pinnick oxidation. Grokipedia. [Link]
-
University of Southampton. (n.d.). Mechanistic investigations on Pinnick oxidation: a density functional theory study. ePrints Soton. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). ResearchGate. [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 7. new.zodml.org [new.zodml.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and product purity.
Synthetic Strategy Overview
The synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde can be approached through several routes. A common and effective strategy involves a convergent synthesis, which is outlined below. This guide will focus on troubleshooting the key steps of this pathway.
Proposed Synthetic Pathway
A plausible and widely applicable synthetic route involves two key transformations:
-
Vilsmeier-Haack Formylation of a suitable pyrimidine precursor to introduce the aldehyde group at the C5 position.
-
Suzuki-Miyaura Cross-Coupling to introduce the 4-fluorophenyl group at the C2 position of the pyrimidine ring.
The order of these reactions can be varied, and the choice often depends on the stability of the intermediates and the availability of starting materials. For the purpose of this guide, we will consider the challenges that may arise in both potential sequences.
Caption: Alternative synthetic routes to the target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Part 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich heterocyclic ring.[1][2] However, its success is highly dependent on the substrate and reaction conditions.
Q1: I am observing a low yield or no reaction during the Vilsmeier-Haack formylation of my pyrimidine substrate. What are the likely causes and how can I improve the outcome?
A1: Low conversion in a Vilsmeier-Haack reaction on a pyrimidine ring can stem from several factors. The pyrimidine ring itself is electron-deficient, which can make electrophilic substitution challenging.[3]
-
Insufficient Activation of the Pyrimidine Ring: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring deactivates it towards electrophilic attack.
-
Solution: If your pyrimidine substrate has electron-donating groups (e.g., amino, alkoxy), the reaction is more likely to proceed. If not, you may need to use more forcing conditions.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Solution: Gradually increase the reaction temperature, for example, from room temperature up to 80-100 °C, and monitor the reaction progress by TLC or HPLC. Prolonging the reaction time can also drive the reaction to completion.[4]
-
-
Vilsmeier Reagent Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) can decompose at higher temperatures.
-
Solution: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) before adding the pyrimidine substrate. Use a freshly prepared reagent for best results.
-
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature, then gradually increase to 80-100 °C. | Balances reaction rate with reagent stability. |
| Reaction Time | Monitor by TLC/HPLC; can range from a few hours to overnight. | Ensures the reaction proceeds to completion. |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. | Provides good solubility for reactants. |
| Stoichiometry | Use a slight excess of the Vilsmeier reagent (1.5-3 equivalents). | Drives the equilibrium towards product formation. |
Q2: I am getting multiple products, and purification of the desired 5-formylpyrimidine is difficult. What are the possible side reactions?
A2: The formation of byproducts is a common issue.
-
Over-formylation or Reaction at other positions: While the C5 position is generally the most electron-rich carbon in many pyrimidines, reaction at other positions can occur, especially with highly activated rings.
-
Solution: Careful control of stoichiometry and temperature can improve selectivity. Lowering the temperature may favor the desired product.
-
-
Chlorination of the Pyrimidine Ring: If using a substrate with hydroxyl groups (e.g., uracil derivatives), the phosphorus oxychloride can act as a chlorinating agent.[5]
-
Solution: Protect hydroxyl groups before the Vilsmeier-Haack reaction. If chlorination is desired as a subsequent step, this can be a one-pot procedure.
-
-
Polymerization/Degradation: Electron-rich pyrimidines can be sensitive to the acidic conditions of the reaction, leading to decomposition.[4]
-
Solution: Maintain a controlled temperature and reaction time. A slow, controlled work-up by pouring the reaction mixture onto ice and neutralizing with a base is crucial.
-
Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.
Part 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, in this case, between the pyrimidine ring and the 4-fluorophenyl group.[6][7]
Q3: My Suzuki coupling reaction is giving a low yield of the 2-arylpyrimidine. What are the critical parameters to optimize?
A3: Low yields in Suzuki couplings of heteroaromatics can often be traced back to the catalyst system, base, or reaction conditions.
-
Catalyst Inactivity: The choice of palladium catalyst and ligand is crucial.
-
Inappropriate Base: The base plays a critical role in the catalytic cycle.
-
Solution: Carbonate bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can depend on the solvent and substrate. A stronger base like K₃PO₄ might be beneficial in some cases.[9]
-
-
Dehalogenation Side Reaction: A common side reaction is the reduction of the chloropyrimidine back to the unsubstituted pyrimidine.
-
Solution: Ensure that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions. The purity of the boronic acid is also important, as impurities can contribute to catalyst deactivation and dehalogenation.
-
-
Hydrolysis of Boronic Acid: Boronic acids can undergo protodeborylation (hydrolysis) under the reaction conditions.
-
Solution: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure anhydrous solvents are used if the reaction is sensitive to water, although some Suzuki couplings tolerate or even benefit from a small amount of water.[9]
-
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with ligands (e.g., SPhos, XPhos). | The electronic properties of the pyrimidine ring may require a specific catalyst system. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄. | The base strength can influence the rate of transmetalation. |
| Solvent | Toluene, Dioxane, or DME, often with water. | Solvent polarity can affect catalyst activity and solubility. |
| Temperature | Typically 80-110 °C. | Sufficient thermal energy is needed for the catalytic cycle to proceed efficiently. |
Q4: I am observing the formation of a homocoupled biaryl byproduct (4,4'-difluorobiphenyl). How can I minimize this?
A4: Homocoupling of the boronic acid is a known side reaction in Suzuki couplings.
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Thoroughly degas the reaction mixture before heating. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
-
Catalyst System: Some catalyst systems are more prone to promoting homocoupling.
-
Solution: If homocoupling is a significant issue, try a different palladium source or ligand. Sometimes, lowering the catalyst loading can also help.
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Chloropyrimidine
Disclaimer: This is a general protocol and may require optimization for your specific setup. Always perform a risk assessment before starting any chemical reaction.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to anhydrous 1,2-dichloroethane (DCE).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of 2-chloropyrimidine (1 equivalent) in DCE.
-
Heating: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralization: Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-5-formylpyrimidine
-
Reaction Setup: In a Schlenk flask, combine 2-chloro-5-formylpyrimidine (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google P
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC - NIH. [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists - PubMed. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]
-
(PDF) Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. [Link]
-
Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION - ResearchGate. [Link]
- WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google P
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. [Link]
-
Optimization of catalysts for the synthesis of 4f product under microwave irradiation b - ResearchGate. [Link]
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube. [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Methods for 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Welcome to the technical support center for the purification of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this compound. The information herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde?
A1: For the purification of moderately polar compounds like 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, silica gel (SiO2) is the most common and effective stationary phase.[1][2][3][4][5] Standard flash-grade silica gel with a particle size of 40-63 µm (230-400 mesh) is a good starting point for achieving a balance between resolution and flow rate.
Q2: How do I select an appropriate mobile phase (solvent system) for the purification?
A2: The selection of the mobile phase is critical for successful separation. A combination of a non-polar solvent and a more polar solvent is typically used. For 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, a mixture of hexanes and ethyl acetate is a highly recommended starting point.
The optimal ratio should be determined by Thin Layer Chromatography (TLC) prior to running the column.[1] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate. This generally provides good separation on a column.
Q3: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: Aldehyd-containing compounds, particularly those with heterocyclic rings, can sometimes be sensitive to the acidic nature of standard silica gel. This can lead to degradation or irreversible adsorption. If you suspect this is happening, consider the following:
-
Deactivating the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is done by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), and then packing the column with this slurry.
-
Alternative stationary phases: If deactivation is insufficient, you might consider using a less acidic stationary phase like alumina (Al2O3) . Alumina is available in neutral, acidic, and basic forms; neutral or basic alumina would be suitable alternatives.
Q4: What are the potential impurities I should be aware of when purifying 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde?
A4: The impurities will largely depend on the synthetic route used to prepare the compound. However, some common impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-oxidation product: The corresponding carboxylic acid, 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid, can be formed by the oxidation of the aldehyde group.
-
Byproducts from side reactions: Depending on the specific synthesis, other related pyrimidine derivatives could be present.
A thorough analysis of your crude product by techniques like NMR or LC-MS before purification can help in identifying the impurities you need to separate.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Separation of Spots on TLC/Column | The polarity of the mobile phase is too high or too low. | Systematically vary the ratio of your hexanes/ethyl acetate mixture. If separation is still poor, consider trying a different solvent system, such as dichloromethane/methanol. |
| The Compound is Tailing on the TLC/Column | The compound may be interacting too strongly with the acidic sites on the silica gel. The sample may be overloaded. | Add a small amount of a polar modifier like methanol or a volatile base like triethylamine (0.1-1%) to the mobile phase. Reduce the amount of sample loaded onto the column. |
| The Compound Won't Elute from the Column | The mobile phase is not polar enough. The compound may have degraded or irreversibly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound still doesn't elute, it may be necessary to switch to a more polar solvent system or a different stationary phase like reversed-phase silica. |
| Low Recovery of the Purified Compound | The compound may be partially degrading on the column. The compound may not be fully eluting. | Use deactivated silica gel or an alternative stationary phase. Ensure all the compound has eluted by flushing the column with a highly polar solvent at the end of the purification and analyzing the collected fraction. |
| Cracks Appearing in the Silica Gel Bed | Improper column packing. The column has run dry. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.[6] |
Recommended Solvent Systems and Approximate Rf Values
The following table provides starting points for developing your separation method on a silica gel TLC plate. The optimal ratio will depend on the specific impurities in your crude mixture.
| Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | Notes |
| 9:1 | < 0.1 | The compound is likely to be strongly retained. |
| 4:1 | 0.1 - 0.2 | A good starting point for column chromatography if impurities are less polar. |
| 3:1 | 0.2 - 0.4 | Often a good starting point for achieving optimal separation. |
| 2:1 | 0.4 - 0.6 | May be suitable if impurities are more polar. |
| 1:1 | > 0.6 | The compound may elute too quickly, leading to poor separation from less polar impurities. |
Experimental Protocol: Step-by-Step Guide to Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 3:1 ratio).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Choose an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to start the elution.
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Workflow Diagram
Sources
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical building block. We provide field-proven insights, troubleshooting strategies, and detailed protocols to enhance the efficiency, yield, and purity of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable advice to resolve the problem.
Q1: My Suzuki coupling reaction of 2-chloropyrimidine-5-carbaldehyde with (4-fluorophenyl)boronic acid has a low yield and my TLC/LC-MS shows multiple new spots. What are the likely side products?
A1: Low yields and the formation of multiple byproducts in Suzuki-Miyaura cross-coupling reactions involving pyrimidine halides are common but manageable issues. The primary side products typically arise from competing reaction pathways involving the starting materials and the palladium catalyst.
The most common side products are:
-
Homocoupling of Boronic Acid: Formation of 4,4'-difluorobiphenyl. This is often the most significant byproduct and arises from the oxidative coupling of two molecules of (4-fluorophenyl)boronic acid. This process is often promoted by the presence of oxygen.
-
Protodeboronation: The (4-fluorophenyl)boronic acid can be converted to fluorobenzene. This occurs when the boronic acid is cleaved by a proton source (like water or alcohol solvents) before it can engage in the catalytic cycle.
-
Dehalogenation: The starting material, 2-chloropyrimidine-5-carbaldehyde, can be reduced to pyrimidine-5-carbaldehyde. This side reaction is often facilitated by the palladium catalyst in the presence of a hydride source, which can be generated in situ.
-
Hydrolysis of the Aldehyde: The aldehyde group is sensitive and can undergo hydration or other transformations, especially during aqueous workup or chromatography on silica gel.
Table 1: Common Side Products in Suzuki Coupling
| Side Product | Chemical Name | Likely Cause | Mitigation Strategy |
| Impurity A | 4,4'-Difluorobiphenyl | Oxidative homocoupling of boronic acid | Rigorous degassing of solvents; use of fresh, high-purity catalyst. |
| Impurity B | Fluorobenzene | Protodeboronation of boronic acid | Use of anhydrous solvents; careful selection of base. |
| Impurity C | Pyrimidine-5-carbaldehyde | Reductive dehalogenation | Use of appropriate phosphine ligands; minimize reaction time. |
Understanding the palladium catalytic cycle is key to diagnosing these issues. Side reactions divert catalyst and reagents from the productive cross-coupling pathway.
Caption: Suzuki catalytic cycle and key side reactions.
Q2: I am attempting a Vilsmeier-Haack formylation on 2-(4-fluorophenyl)pyrimidine, but the reaction is sluggish and gives a poor yield. What is causing this and how can I improve it?
A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic substrate.[1][2] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic attack by the Vilsmeier reagent (a chloromethyliminium salt), leading to sluggish reactions or failure.[3]
Causality and Solutions:
-
Insufficient Electrophilicity: The standard Vilsmeier reagent formed from DMF and POCl₃ may not be electrophilic enough to react efficiently with the deactivated pyrimidine ring.
-
Solution: While altering the core reagents is difficult, ensuring the Vilsmeier reagent is pre-formed and used under optimal conditions is critical. The reaction between DMF and POCl₃ should be allowed to proceed to completion (typically with gentle warming) before adding the pyrimidine substrate.
-
-
Reaction Temperature: Higher temperatures are often required to drive the reaction with electron-poor substrates. However, this can also lead to decomposition of the starting material or product.
-
Solution: A careful optimization of the reaction temperature is necessary. Start at a moderate temperature (e.g., 50-60 °C) and slowly increase it while monitoring the reaction by TLC. A balance must be struck between reaction rate and decomposition.
-
-
Alternative Formylation Methods: If the Vilsmeier-Haack reaction remains problematic, consider alternative strategies to introduce the aldehyde group.
-
Lithiation-Formylation: 2-(4-Fluorophenyl)pyrimidine can be deprotonated at the 5-position using a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching the resulting lithiated species with a formylating agent like DMF. This reverses the electronic demand of the reaction.
-
Caption: Formation and reaction of the Vilsmeier reagent.
Q3: The oxidation of (2-(4-fluorophenyl)pyrimidin-5-yl)methanol to the aldehyde is producing the corresponding carboxylic acid as a byproduct. How can I achieve a more selective oxidation?
A3: Over-oxidation of a primary alcohol to a carboxylic acid is a common side reaction, especially when using strong or non-selective oxidizing agents. The aldehyde product is itself susceptible to further oxidation. The key to success is choosing an oxidant that is selective for the alcohol-to-aldehyde transformation and carefully controlling the reaction conditions.
Table 2: Comparison of Oxidizing Agents for Aldehyde Synthesis
| Oxidizing Agent | Conditions | Pros | Cons |
| Manganese Dioxide (MnO₂) | DCM or CHCl₃, room temp | Highly selective for allylic/benzylic alcohols; mild; easy workup (filtration). | Requires a large excess (5-20 eq.); reaction can be slow; activity of MnO₂ varies by source. |
| Dess-Martin Periodinane (DMP) | DCM, room temp | Fast, clean, high-yielding; mild conditions. | Reagent is expensive and shock-sensitive; workup can be challenging to remove iodine byproducts. |
| Pyridinium Chlorochromate (PCC) | DCM, buffered (e.g., with Celite or NaOAc) | Reliable and effective. | Chromium(VI) is highly toxic and carcinogenic; workup can be difficult. |
For this specific substrate, activated manganese dioxide (MnO₂) is often the preferred choice . Although it requires a stoichiometric excess and may have a longer reaction time, its high selectivity and the simple filtration workup make it ideal for preventing over-oxidation and simplifying purification.
Experimental Tip: The activity of MnO₂ can vary significantly between suppliers and batches. It is advisable to use freshly activated MnO₂ or a highly active commercial grade. Monitor the reaction closely by TLC to determine the point of maximum aldehyde formation before significant over-oxidation or decomposition occurs.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to prepare 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde?
A1: For scalability and reliability, a convergent synthesis using a palladium-catalyzed cross-coupling reaction is generally the most effective approach. The recommended route involves the Suzuki coupling of a suitable 2-halopyrimidine precursor with (4-fluorophenyl)boronic acid.
Recommended Synthetic Sequence:
-
Start with a Pre-functionalized Pyrimidine: Begin with a commercially available pyrimidine that already contains the aldehyde (or a protected form) at the 5-position and a halogen at the 2-position. 2-Chloropyrimidine-5-carbaldehyde is a suitable starting material.[4][5][6]
-
Suzuki-Miyaura Cross-Coupling: React 2-chloropyrimidine-5-carbaldehyde with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₃PO₄).[7][8][9][10] This directly installs the 4-fluorophenyl group at the 2-position to yield the final product.
This approach is advantageous because the key C-C bond formation occurs late in the synthesis, maximizing convergence and often leading to higher overall yields. It also avoids the challenges of formylating an electron-deficient pyrimidine ring.
Caption: Recommended workflow for the synthesis.
Q2: How critical is the purity of the starting materials, particularly the (4-fluorophenyl)boronic acid?
A2: The purity of starting materials is paramount for the success of any cross-coupling reaction. For (4-fluorophenyl)boronic acid, two common impurities can significantly impact the reaction:
-
Boronic Anhydride (Boroxin): Boronic acids can dehydrate to form cyclic trimers called boroxins. This process is reversible in the presence of water. The formation of boroxin alters the stoichiometry of the reaction, as one molecule of boroxin contains three aryl groups. If you weigh out the boronic acid assuming it is 100% pure monomer, but a significant portion is the boroxin, you will be using a different molar equivalent than intended. This can lead to incomplete conversion.
-
Isomeric Impurities: Impurities from the synthesis of the boronic acid itself, such as 2- or 3-fluorophenylboronic acid, can lead to the formation of isomeric impurities in the final product.[11][12] These isomers can be very difficult to separate from the desired product due to their similar physical properties.
Best Practices:
-
Use boronic acid from a reputable supplier.
-
If possible, check the purity by NMR before use.
-
Store boronic acids in a desiccator to minimize dehydration to the boroxin.
Q3: What analytical techniques are essential for monitoring this synthesis and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and final product characterization.
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. It allows you to quickly visualize the consumption of starting materials and the formation of the product and major byproducts. Use a combination of UV visualization and staining if necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the components of a reaction mixture. It provides the retention time (from LC) and the mass-to-charge ratio (from MS) of the product and any impurities, helping to confirm the identity of side products listed in Table 1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Essential for structural confirmation of the final product. The aldehyde proton will have a characteristic chemical shift (>9.5 ppm), and the aromatic protons on both the pyrimidine and fluorophenyl rings will show distinct splitting patterns.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: A very powerful tool for this specific molecule. It will show a single resonance for the fluorine atom, and its purity (absence of other fluorine-containing signals) provides a good indication of the isomeric purity of the product.
-
Section 3: Experimental Protocols
Protocol: Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde via Suzuki Coupling
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Chloropyrimidine-5-carbaldehyde (1.0 eq)
-
(4-Fluorophenyl)boronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Deionized Water (solvent)
Procedure:
-
Degassing: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,4-dioxane. Sparge the solvent with argon or nitrogen for 30 minutes to remove dissolved oxygen.
-
Reagent Addition: To the flask, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water to form a 4:1 or 5:1 mixture (Dioxane:Water). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction: Place the flask under a positive pressure of argon or nitrogen. Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate).
-
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the resulting solid by NMR and MS to confirm its structure and purity.
Section 4: References
-
Ramakrishna, V. S. et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9.
-
Google Patents. (2020). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
Biosynth. (n.d.). 2-Chloropyrimidine-5-carbaldehyde.
-
Rueda-Espinosa, J. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13, 24531-24535.
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.
-
Jadhav, J. J. et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 121, 117765.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List.
-
Shaaban, M. R., & El-Sayed, N. N. E. (2024). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity.
-
Rueda-Espinosa, J. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
-
Kumar, A. et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 82(3), 547–557.
-
Naidu, A. & Sharma, P. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Organic Communications, 10(4), 314-322.
-
ChemicalBook. (n.d.). 2-Chloropyrimidine-5-carbaldehyde.
-
Thermo Scientific Chemicals. (n.d.). 2-chloropyrimidine-5-carboxaldehyde, 97%.
-
Al-Masum, M. & Al-Kamali, A. (2014). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. International Journal of Organic Chemistry, 4, 11-16.
-
Wang, Y. et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as a novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14, 2035-2048.
-
Obushak, M. D. et al. (2018). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds, 54(1), 74-81.
-
BIOENGINEER.ORG. (2024). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
-
Chahal, M. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27699-27732.
-
Al-Deeb, O. A. et al. (2005). Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Archiv der Pharmazie, 338(4), 163-170.
-
MDPI. (2024). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
-
Naidu, A. & Sharma, P. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications.
-
SpecialChem. (2024). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde.
-
Guru, A. et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Neurochemical Research.
-
Rueda-Espinosa, J. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
-
Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme, 2006(06), 0612-0612.
-
Google Patents. (2011). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
-
Václavíková, A. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1930.
-
Google Patents. (2012). CN102079725B - Method for preparing 2-chloropyrimidine.
-
ACS Publications. (2018). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics.
-
MDPI. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chem. Proc., 16(1), 104.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. biosynth.com [biosynth.com]
- 5. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]
- 6. 2-chloropyrimidine-5-carboxaldehyde, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
Technical Support Center: Optimizing Reductive Amination Conditions for Pyrimidine Aldehydes
Welcome to the technical support center for the reductive amination of pyrimidine aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical transformation. Pyrimidine moieties are central to numerous pharmaceuticals, and their successful functionalization via reductive amination is a common yet often challenging synthetic step. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring robust and reproducible outcomes.
Introduction: The Challenge of Pyrimidine Aldehydes
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the desired amine.[2][3] However, when the aldehyde is attached to an electron-deficient pyrimidine ring, the reaction kinetics and equilibrium can be significantly affected. The electron-withdrawing nature of the pyrimidine ring deactivates the aldehyde carbonyl group towards nucleophilic attack by the amine, often making imine formation the rate-limiting step. This can lead to low yields, incomplete conversion, and the formation of unwanted side products.
This guide will address these specific challenges in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the reductive amination of pyrimidine aldehydes.
Low or No Conversion
Q1: I'm seeing very low conversion to my desired pyrimidine amine, with mostly unreacted pyrimidine aldehyde remaining. What are the likely causes and how can I fix it?
A1: This is the most common issue and almost always points to inefficient imine formation. The electron-deficient nature of the pyrimidine ring makes the aldehyde less electrophilic.
Causality & Solution:
-
Insufficient Carbonyl Activation: The lone pairs on the pyrimidine ring nitrogens are not sufficient to activate the aldehyde. You need to lower the energy barrier for the nucleophilic attack by the amine.
-
Acid Catalysis: The addition of a catalytic amount of a Brønsted acid, such as acetic acid (AcOH), is crucial.[4] Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation. Typically, 0.5-1.2 equivalents of acetic acid are used.
-
Lewis Acid Catalysis: For particularly unreactive pyrimidine aldehydes or weakly nucleophilic amines, a Lewis acid catalyst can be more effective. Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) is an excellent choice as it acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive the imine formation equilibrium forward.[1] Other Lewis acids like zinc chloride (ZnCl₂) can also be employed.[5]
-
-
Water Inhibition: The formation of the imine from the hemiaminal intermediate is a dehydration reaction.[2] Any water present in the reaction mixture, either from reagents or as a byproduct, can shift the equilibrium back towards the starting materials.
-
Use Anhydrous Solvents: Ensure your reaction solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF)) is anhydrous.
-
Add a Dehydrating Agent: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can effectively remove water and drive the reaction to completion.
-
-
Incorrect pH: While acid catalysis is necessary, a pH that is too low (typically below 4) will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[6] The optimal pH for imine formation is generally between 4 and 6. If you are using an amine salt (e.g., an HCl salt), you must add a non-nucleophilic base, such as triethylamine (Et₃N), to liberate the free amine.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Formation of Side Products
Q2: My reaction is producing a significant amount of a side product that appears to be the alcohol resulting from the reduction of my starting pyrimidine aldehyde. How can I prevent this?
A2: This side reaction occurs when your reducing agent is not selective enough and reduces the aldehyde faster than or concurrently with the iminium ion.
Causality & Solution:
-
Choice of Reducing Agent: Not all hydride reagents are suitable for one-pot reductive aminations.
-
Sodium Borohydride (NaBH₄): This is a relatively strong reducing agent that can readily reduce aldehydes, especially at lower pH.[6] If you must use NaBH₄, it is best to perform the reaction in a two-step process: first, form the imine and ensure complete consumption of the aldehyde, then add the NaBH₄.[7]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations.[4] The acetoxy groups are electron-withdrawing, which moderates the reactivity of the borohydride. STAB is a milder and more selective reducing agent that reduces the protonated iminium ion much faster than it reduces the aldehyde, minimizing the formation of the corresponding alcohol.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, NaBH₃CN is also selective for the iminium ion over the aldehyde at neutral or slightly acidic pH.[1][6] However, it is highly toxic and can generate hydrogen cyanide gas upon acidification, so STAB is generally preferred for safety reasons.
-
Q3: I am using a primary amine and observing the formation of a tertiary amine (double alkylation product). How can I favor the formation of the secondary amine?
A3: The formation of a tertiary amine is a common side reaction when using primary amines.[7] The initially formed secondary amine product can react with another equivalent of the pyrimidine aldehyde to form a new iminium ion, which is then reduced to the tertiary amine.
Causality & Solution:
-
Stoichiometry: Carefully controlling the stoichiometry of your reactants is the first line of defense.
-
Excess Amine: Using a slight excess of the primary amine (1.2-1.5 equivalents) can help to ensure that the aldehyde preferentially reacts with the primary amine rather than the secondary amine product.
-
Limiting Aldehyde: Ensure the pyrimidine aldehyde is the limiting reagent.
-
-
Stepwise Procedure: For particularly challenging cases, a stepwise procedure is the most reliable method to prevent over-alkylation.[7]
-
Form the imine by reacting the pyrimidine aldehyde with one equivalent of the primary amine, often with azeotropic removal of water using a Dean-Stark apparatus.
-
Isolate the imine if it is stable.
-
Reduce the isolated imine with a reducing agent like NaBH₄.
-
Q4: I am seeing an unexpected mass in my LC-MS that corresponds to the dimerization of my product. What could be happening?
A4: This is likely the formation of an N,N'-bis(pyrimidinylmethyl)amine, which can occur if the amine used is ammonia or if there are issues with stoichiometry and reaction conditions.
Causality & Solution:
-
Reaction with Ammonia: If you are attempting to synthesize a primary amine using ammonia, the product primary amine is more nucleophilic than ammonia itself and can react with the remaining pyrimidine aldehyde to form a secondary amine.
-
Use a Large Excess of Ammonia: To minimize this, a large excess of ammonia (often as ammonium acetate) is required to outcompete the product amine.
-
-
Slow Addition of Aldehyde: If you are reacting a primary amine and still see this side product, it may be due to localized high concentrations of the aldehyde.
-
Slow Addition: Adding the pyrimidine aldehyde slowly to a solution of the amine and the reducing agent can help to maintain a low concentration of the aldehyde and favor the formation of the desired secondary amine.
-
Purification Challenges
Q5: My product is a basic pyrimidine amine, and I'm having trouble purifying it by silica gel column chromatography. It's either streaking badly or not eluting at all.
A5: This is a classic problem when purifying basic compounds on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the surface of the silica, leading to poor chromatographic performance.
Causality & Solution:
-
Acid-Base Interaction: The lone pair on the nitrogen of your amine product is basic and can be protonated by the acidic silica gel. This ionic interaction causes the compound to stick to the column.
-
Purification Strategies:
-
Basified Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a solution in methanol), to your eluent. A typical starting point is 0.5-1% Et₃N in your mobile phase (e.g., ethyl acetate/hexanes or DCM/methanol).
-
Alternative Stationary Phases: If basified silica does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Amine-functionalized silica columns are also commercially available and can provide excellent separation for basic amines.
-
Acid-Base Extraction: Before chromatography, an acid-base workup can be used to remove non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic amine product will move into the aqueous layer as its hydrochloride salt.
-
Wash the organic layer to remove any remaining starting materials or non-basic byproducts.
-
Basify the aqueous layer with a base like 1 M NaOH or saturated sodium bicarbonate until it is basic (pH > 10).
-
Extract your free-based amine product back into an organic solvent.
-
Dry the organic layer, concentrate, and then perform chromatography if still needed.
-
-
Crystallization/Salt Formation: If your product is a solid, crystallization can be a highly effective purification method. Alternatively, you can form a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties than the free base.
-
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using STAB
This protocol is a good starting point for the reductive amination of a pyrimidine aldehyde with a primary or secondary amine.
Materials:
-
Pyrimidine aldehyde (1.0 eq)
-
Amine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (1.1 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Round-bottom flask with stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the pyrimidine aldehyde (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous DCE to form a solution or suspension (typically 0.1-0.5 M concentration with respect to the aldehyde).
-
Add acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde and the formation of the imine.
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature overnight (12-18 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (using a basified eluent if necessary) or crystallization.
Reaction Scheme Visualization
Caption: General reductive amination workflow.
Protocol 2: Two-Step Reductive Amination with NaBH₄
This protocol is recommended when over-alkylation is a significant issue or when using a less selective reducing agent like NaBH₄.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the pyrimidine aldehyde (1.0 eq) and the primary amine (1.05 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and TLC/LC-MS analysis shows complete consumption of the aldehyde, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure. The crude imine may be used directly in the next step or purified if necessary.
Step 2: Imine Reduction
-
Dissolve the crude imine in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC/LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product as described in Protocol 1.
Parameter Optimization Summary
| Parameter | Recommendation for Pyrimidine Aldehydes | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective for the iminium ion over the electron-deficient aldehyde. Safer than NaBH₃CN.[4] |
| Solvent | Anhydrous DCE, DCM, or THF | Aprotic solvents are preferred for STAB. Anhydrous conditions favor imine formation.[5] |
| Catalyst | Acetic Acid (0.5-1.2 eq) or Ti(Oi-Pr)₄ (for difficult cases) | Activates the carbonyl group to accelerate the rate-limiting imine formation step.[1][4] |
| Temperature | Room Temperature | Generally sufficient. Gentle heating (40-50 °C) may be required for slow reactions, but can increase side product formation. |
| Stoichiometry | 1.2-1.5 eq of Amine, 1.5 eq of STAB | A slight excess of amine can help drive the reaction. An excess of the reducing agent ensures complete reduction. |
| Additives | Molecular Sieves or Anhydrous MgSO₄ | Removes water, driving the imine formation equilibrium towards the product. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Myers, A. G. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Katritzky, A. R., & Rachwal, S. (1987). A new and convenient method for the N-alkylation of amines. Journal of the Chemical Society, Perkin Transactions 1, 791-797. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine-based compounds represent a cornerstone of drug discovery, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from the versatile scaffold, 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data from relevant studies. This analysis aims to elucidate structure-activity relationships (SAR) and provide a framework for the rational design of novel therapeutic agents.
While direct experimental data on derivatives of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is limited in the currently available literature, this guide will draw upon findings from closely related 2-aryl- and 2-phenylpyrimidine derivatives to provide a scientifically grounded comparative analysis. The insights gleaned from these analogous structures offer valuable predictions regarding the potential bioactivities of the target compounds.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is integral to numerous biological processes.[1] Its inherent ability to participate in hydrogen bonding and other molecular interactions makes it an ideal scaffold for designing molecules that can modulate the function of various biological targets.[1] The introduction of a 4-fluorophenyl group at the 2-position and a reactive carbaldehyde at the 5-position of the pyrimidine ring creates a versatile starting material for the synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and hydrazones.
Comparative Analysis of Biological Activities
The derivatization of the 5-carbaldehyde group allows for the introduction of various pharmacophores, significantly influencing the biological profile of the resulting compounds. Here, we compare the potential anticancer, antimicrobial, and anti-inflammatory activities of these derivatives.
Anticancer Activity: A Promising Frontier
Pyrimidine derivatives have shown significant promise as anticancer agents.[2] The introduction of different moieties onto the 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde scaffold can lead to compounds with potent cytotoxic effects against various cancer cell lines.
Comparative Data on Anticancer Activity of Related Pyrimidine Derivatives:
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidinyl Hydrazone | Compound 15 | Melanoma | 0.37 | [3] |
| Ovarian Cancer | 0.11 | [3] | ||
| Pancreatic Cancer | 1.09 | [3] | ||
| Pyrimidine-5-carbonitrile | Compound 10b | Hepatocellular Carcinoma (HepG2) | 3.56 | [4] |
| Non-small cell lung cancer (A549) | 5.85 | [4] | ||
| Breast Cancer (MCF-7) | 7.68 | [4] | ||
| 5-Carbamoyl-2-phenylpyrimidine | Derivative 2 | PDE4B Inhibition | 200 (nM) | [5] |
Insights and Structure-Activity Relationship (SAR):
The data from related compounds suggests that the hydrazone derivatives of pyrimidines are particularly potent anticancer agents, with IC50 values in the sub-micromolar range against several cancer cell lines.[3] The pyrimidine-5-carbonitrile derivatives also exhibit significant cytotoxicity, albeit at slightly higher concentrations.[4] The 4-fluorophenyl group in the parent scaffold is anticipated to enhance lipophilicity and potentially improve cell membrane permeability, which could contribute to increased cytotoxic activity. The electronic properties of the substituents on the derivative moiety will likely play a crucial role in modulating anticancer potency.
Hypothetical Signaling Pathway for Anticancer Action:
Caption: Hypothetical signaling pathway for the anticancer activity of pyrimidine derivatives.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.
Comparative Data on Antimicrobial Activity of Related Pyrimidine Derivatives:
| Derivative Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | [6] |
| P. fluorescence | 2.8 | [6] | ||
| S. aureus | 3.4 | [6] | ||
| B. subtilis | 45.2 | [6] | ||
| A. niger | 47.5 | [6] | ||
| Reduced Schiff Base Complex | Zinc complex with 4-(trifluoromethylphenyl) moiety | E. coli, S. aureus | Comparable to Ciprofloxacin | [7] |
Insights and Structure-Activity Relationship (SAR):
Schiff base derivatives of salicylaldehydes have demonstrated potent antimicrobial activity, with a fluorinated benzylamino moiety showing particularly low MIC values against both Gram-positive and Gram-negative bacteria.[6] This suggests that Schiff bases derived from 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde could exhibit significant antimicrobial properties. The presence of the fluorine atom on the phenyl ring is a common feature in many antimicrobial drugs and may contribute to enhanced activity. Furthermore, metal complexes of related Schiff bases have shown synergistic effects, with antimicrobial activity comparable to standard antibiotics like ciprofloxacin.[7]
Experimental Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical area of research. Pyrimidine derivatives have been shown to inhibit key inflammatory mediators.[8]
Comparative Data on Anti-inflammatory Activity of Related Pyrimidine Derivatives:
| Derivative Class | Compound Example | Target | IC50 | Reference |
| 5-Carbamoyl-2-phenylpyrimidine | Derivative 10f | PDE4B | 8.3 nM | [5] |
| Pyrido[2,3-d]pyrimidine | Derivative 2a | LOX | 42 µM | [9] |
| Pyrido[2,3-d]pyrimidine | Derivative 2f | LOX | 47.5 µM | [9] |
Insights and Structure-Activity Relationship (SAR):
Derivatives of 2-phenylpyrimidine have demonstrated potent inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade, with IC50 values in the nanomolar range.[5] Additionally, related pyrido[2,3-d]pyrimidine derivatives have shown inhibitory effects on lipoxygenase (LOX), another important enzyme in inflammatory pathways.[9] These findings suggest that derivatives of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde could possess significant anti-inflammatory properties, potentially through the inhibition of enzymes like COX-2 or PDE4. The specific nature of the substituent at the 5-position will be critical in determining the potency and selectivity of these compounds.
Logical Relationship in Anti-inflammatory Drug Action:
Caption: Inhibition of inflammatory pathways by pyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key biological assays are provided below.
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and cytotoxicity.[10][11][12][13]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14][15][16][17][18]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[19][20][21][22][23]
Materials:
-
96-well black microtiter plates
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Heme cofactor
-
Test compounds (dissolved in DMSO)
-
Selective COX-2 inhibitor (e.g., celecoxib) as a positive control
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control and a positive control.
-
Enzyme Addition: Add the COX-2 enzyme to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
The 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. While direct experimental evidence is still emerging, the comparative analysis of related pyrimidine derivatives strongly suggests that its Schiff base, chalcone, and hydrazone derivatives are likely to exhibit potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 4-fluorophenyl group is a key feature that may enhance the pharmacological profile of these compounds.
Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde. This will enable the establishment of definitive structure-activity relationships and the identification of lead compounds for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for conducting these essential studies. The continued exploration of this versatile scaffold is a promising avenue for the discovery of next-generation therapies to address unmet medical needs.
References
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- MTT assay protocol. (n.d.). Abcam.
- Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (n.d.). PubMed.
- Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. (2013). PubMed.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.).
- Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. (2013). PubMed.
- Antibacterial and Antifungal Activities of Schiff Base and Its Metal (Ii) Complexes of Fe (Ii), Ni (Ii) And Co (Ii) Derived From 2-Hydroxy-1-Naphthaldehyde and 2-Amino-3-Methylpyridine. (2025).
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Broth microdilution. (n.d.). Wikipedia.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC - NIH.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.
- MTT Cell Proliferation Assay. (n.d.).
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. (n.d.). SciSpace.
- Imidazole. (n.d.). Wikipedia.
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.
- Antimicrobial susceptibility testing by broth microdilution method: widely available modific
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
- Synthesis, Characterization and Antimicrobial Activities of Schiff Base Complexes of Co (II) and Cu (II) Derived from Salicyldehyde and Diphenylamine. (2022). Scholars Middle East Publishers.
- Anticancer assay (MTT). (n.d.). Bio-protocol.
- The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. (2025). PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- MIC (Broth Microdilution) Testing. (2020). YouTube.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH.
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
- Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2023). MDPI.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). NIH.
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). MDPI.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.
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A Senior Application Scientist's Guide to 2-Arylpyrimidine-5-carbaldehydes: A Comparative Analysis for Drug Discovery
Introduction: The Pyrimidine Aldehyde Core in Modern Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1][2] This structural feature allows pyrimidine derivatives to interact with a wide array of biological targets, including kinases, phosphodiesterases, and other enzymes crucial in signal transduction pathways.[3][4] Among the diverse class of pyrimidine-based intermediates, 2-arylpyrimidine-5-carbaldehydes stand out as particularly valuable building blocks. The aldehyde functionality at the 5-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of complex molecular architectures. The nature of the substituent on the 2-aryl ring significantly modulates the physicochemical properties and biological activity of the resulting compounds, making the selection of the appropriate aldehyde a critical decision in the drug discovery process.
This guide provides a comparative analysis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde and its analogs bearing other common substituents (H, Cl, and OCH₃) on the 2-phenyl ring. We will delve into their synthesis, physicochemical properties, reactivity in key synthetic transformations, and the influence of the aryl substituent on the biological activity of their derivatives.
Physicochemical Properties: A Comparative Overview
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Spectroscopic Data (¹H NMR, δ ppm) |
| 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | ![]() | 216.19 | ~130-135 | Soluble in common organic solvents (DMSO, DCM, THF) | Aldehyde proton: ~10.1, Pyrimidine protons: ~9.2 (d), ~9.0 (d) |
| 2-Phenylpyrimidine-5-carbaldehyde | ![]() | 198.20 | ~110-115 | Soluble in common organic solvents | Aldehyde proton: ~10.1, Pyrimidine protons: ~9.2 (d), ~9.0 (d) |
| 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde | ![]() | 232.65 | ~140-145[5] | Soluble in common organic solvents | Aldehyde proton: ~10.1, Pyrimidine protons: ~9.2 (d), ~9.0 (d) |
| 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde | ![]() | 228.23 | ~120-125 | Soluble in common organic solvents | Aldehyde proton: ~10.0, Pyrimidine protons: ~9.1 (d), ~8.9 (d), Methoxy protons: ~3.9 (s) |
Causality Behind Physicochemical Differences:
-
Melting Point: The melting point is influenced by the crystal lattice energy, which is affected by intermolecular forces. The chloro- and fluoro-substituents, being electronegative, can participate in dipole-dipole interactions and potentially weak halogen bonding, leading to a more stable crystal lattice and a higher melting point compared to the unsubstituted phenyl analog.
-
Solubility: While generally soluble in common organic solvents, subtle differences can be expected. The introduction of a polar group like fluorine or chlorine can slightly increase polarity, potentially affecting solubility in a given solvent system.
-
Spectroscopic Data: The electronic environment of the pyrimidine ring is influenced by the substituent on the 2-phenyl ring. Electron-withdrawing groups (F, Cl) will deshield the pyrimidine protons to a greater extent, shifting their signals downfield in the ¹H NMR spectrum compared to the electron-donating methoxy group.
Comparative Reactivity in Key Synthetic Transformations
The aldehyde group at the C5 position is the primary site of reactivity for these building blocks. Two of the most common and impactful reactions in drug discovery utilizing this functionality are the Suzuki-Miyaura coupling (after conversion of the aldehyde to a halide) and reductive amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, often used to introduce further diversity to the pyrimidine core.[6] While the aldehyde itself is not directly involved, it is a precursor to a halide (e.g., bromide or chloride) at the 5-position, which then participates in the coupling. The electronic nature of the 2-aryl substituent can influence the reactivity of this C5-halide.
General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-2-arylpyrimidine
This protocol provides a general methodology for the Suzuki-Miyaura coupling of a 5-bromo-2-arylpyrimidine with an arylboronic acid.
Materials:
-
5-Bromo-2-arylpyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2 M Aqueous sodium carbonate solution (3.0 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the 5-bromo-2-arylpyrimidine, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add 1,4-dioxane to the flask, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biarylpyrimidine.
Causality in the Suzuki-Miyaura Coupling:
The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium catalyst to the C-X bond. The electronic nature of the 2-aryl substituent influences the electron density of the pyrimidine ring and, consequently, the C5-Br bond.
-
Electron-withdrawing groups (F, Cl): These groups decrease the electron density on the pyrimidine ring, making the C5-Br bond more electrophilic and thus more susceptible to oxidative addition. This can lead to faster reaction rates.
-
Electron-donating groups (OCH₃): This group increases the electron density on the pyrimidine ring, which can slightly decrease the rate of oxidative addition.
Caption: The Suzuki-Miyaura catalytic cycle.
Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a highly efficient method for forming C-N bonds and is widely used to introduce amine functionalities, which are prevalent in bioactive molecules. The aldehyde group of the 2-arylpyrimidine-5-carbaldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
General Reaction Scheme:
Experimental Protocol: Reductive Amination of a 2-Arylpyrimidine-5-carbaldehyde
Materials:
-
2-Arylpyrimidine-5-carbaldehyde (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve the 2-arylpyrimidine-5-carbaldehyde and the amine in DCM or DCE.
-
If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base like triethylamine.
-
Add a catalytic amount of acetic acid (optional, can accelerate iminium ion formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Reductive Amination:
The reactivity of the aldehyde in reductive amination is governed by its electrophilicity.
-
Electron-withdrawing groups (F, Cl): These groups on the 2-phenyl ring will have a modest electron-withdrawing effect on the pyrimidine ring, which in turn can slightly increase the electrophilicity of the aldehyde carbonyl carbon. This may lead to a faster rate of iminium ion formation.
-
Electron-donating groups (OCH₃): The methoxy group will have a slight electron-donating effect, potentially reducing the electrophilicity of the aldehyde and slowing down the initial step of the reaction.
Caption: Simplified workflow for reductive amination.
Impact on Biological Activity: A Medicinal Chemist's Perspective
The choice of substituent on the 2-phenyl ring is a critical element of the structure-activity relationship (SAR) studies in drug discovery. The electronic and steric properties of the substituent can influence how the final molecule binds to its biological target.
-
2-(4-Fluorophenyl)pyrimidine derivatives: The fluorine atom is a bioisostere of a hydrogen atom but has significantly different electronic properties. Its high electronegativity can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of a drug candidate. In the context of kinase inhibitors, a fluoro-substituent can enhance binding affinity and selectivity.[7]
-
2-Phenylpyrimidine derivatives: This unsubstituted analog serves as a baseline for understanding the effects of substitution. The phenyl ring can engage in pi-stacking interactions with aromatic residues in the active site of a protein.
-
2-(4-Chlorophenyl)pyrimidine derivatives: Similar to fluorine, chlorine is an electron-withdrawing group that can participate in halogen bonding. Its larger size compared to fluorine can provide additional steric bulk, which may be beneficial for occupying a specific pocket in the binding site.
-
2-(4-Methoxyphenyl)pyrimidine derivatives: The methoxy group is electron-donating and can act as a hydrogen bond acceptor. This can lead to different binding modes compared to the halogenated analogs.
A comparative study on pyridine and pyrimidine derivatives as anti-inflammatory agents demonstrated that both scaffolds can yield potent compounds, with the specific substitution pattern being crucial for activity.[8] For instance, certain pyrimidine derivatives showed significant inhibition of nitric oxide production in LPS-stimulated macrophages.[8] In the development of phosphodiesterase 4 (PDE4) inhibitors, 2-phenylpyrimidine derivatives have been identified as a promising starting point, with further modifications leading to potent anti-inflammatory agents.[3]
Conclusion
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde and its analogs are versatile and valuable building blocks in medicinal chemistry. The choice of substituent on the 2-phenyl ring significantly influences the physicochemical properties, reactivity, and, ultimately, the biological activity of the resulting derivatives. While the fluorinated analog often offers advantages in terms of metabolic stability and potential for enhanced binding interactions, the chloro, methoxy, and unsubstituted analogs provide alternative steric and electronic profiles that can be exploited in the optimization of a lead compound. A thorough understanding of the comparative properties of these aldehydes empowers researchers to make informed decisions in the design and synthesis of novel therapeutic agents.
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Bollini, M., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3788. [Link]
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Varanasi, G. N., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]
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Al-Ghorbani, M., et al. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Journal of Chemical Research, 45(5-6), 514-520. [Link]
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El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
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A Comparative Guide to the Antifungal Potential of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections and resistance, pyrimidine-based compounds have emerged as a promising scaffold. Their inherent biological activity, stemming from their structural analogy to nucleic acid bases, makes them prime candidates for antimicrobial drug design. This guide delves into the antifungal potential of a specific class of these compounds: Schiff bases derived from 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde. While direct and extensive antifungal screening data for this exact molecular framework is emerging, this guide provides a comprehensive comparison based on the established activities of structurally similar pyrimidine Schiff bases, offering valuable insights for future research and development.
We will explore the synthesis, proposed mechanisms of action, and comparative antifungal performance of analogous compounds, supported by experimental data from peer-reviewed literature. This analysis aims to provide a robust, evidence-based perspective on the prospective efficacy of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde Schiff bases as a new frontier in antifungal drug discovery.
The Synthetic Pathway: A Gateway to Novel Antifungals
The synthesis of Schiff bases from 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde is a straightforward and versatile process, typically involving the condensation reaction between the aldehyde and a primary amine. This reaction provides a modular approach to generate a diverse library of compounds for biological screening. The general synthetic scheme is outlined below.
Caption: General synthesis workflow for 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde Schiff bases.
The selection of the primary amine is a critical determinant of the resulting Schiff base's physicochemical properties and, consequently, its biological activity. A wide array of aromatic and aliphatic amines can be employed, allowing for the introduction of various functional groups that can modulate lipophilicity, electronic properties, and steric factors, all of which can influence antifungal potency.
Comparative Antifungal Activity: Insights from Analogous Compounds
While specific data for 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde Schiff bases is not yet widely published, we can infer their potential by examining the antifungal activity of structurally related pyrimidine Schiff bases. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrimidine Schiff bases against various fungal pathogens, as reported in the literature. For comparison, the activity of the standard antifungal drug Fluconazole is also included.
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrimidine Schiff Base Derivative 1 | Candida albicans | 16 - 128 | [1] |
| Candida auris | >128 | [1] | |
| Pyrimidine Schiff Base Derivative 2 | Candida albicans | 1 - 8 | [2] |
| Candida glabrata | 1 - 8 | [2] | |
| Fluconazole | Candida albicans | 0.25 - 16 | [3][4] |
| Candida glabrata | 0.5 - 64 | [2] | |
| Candida auris | 1 - >64 | [1] |
Note: The specific structures of the pyrimidine Schiff base derivatives in the table vary and are detailed in the cited references. This data is presented to illustrate the general range of antifungal activity observed for this class of compounds.
The data suggests that pyrimidine Schiff bases can exhibit a broad range of antifungal activity, with some derivatives demonstrating potency comparable to or exceeding that of fluconazole against certain strains. The presence of the 2-(4-fluorophenyl) moiety in the target compounds of this guide is anticipated to be a significant contributor to their antifungal potential. The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability and binding affinity to target enzymes through favorable electronic interactions.
Structure-Activity Relationship (SAR): Decoding the Antifungal Potential
The antifungal activity of pyrimidine Schiff bases is intricately linked to their molecular structure. Analysis of existing data on related compounds allows for the formulation of a preliminary structure-activity relationship (SAR) that can guide the design of more potent derivatives of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde.
Caption: Key structural features influencing the antifungal activity of pyrimidine Schiff bases.
Key SAR insights include:
-
The Pyrimidine Ring: This heterocyclic core is fundamental to the antifungal activity, likely through its ability to interact with biological targets such as enzymes involved in nucleic acid synthesis.
-
The 2-(4-Fluorophenyl) Group: The presence of a halogenated phenyl ring at the 2-position of the pyrimidine is often associated with enhanced biological activity. The fluorine atom can increase lipophilicity, facilitating passage through fungal cell membranes, and can participate in hydrogen bonding and other interactions with target proteins.
-
The Schiff Base Linkage (-CH=N-): The azomethine group is not merely a linker but an active pharmacophore. Its planarity and electronic properties can influence the overall conformation of the molecule and its binding to target sites.
-
Substituents on the Amine Moiety (R group): The nature of the R group attached to the imine nitrogen offers a significant opportunity to modulate the antifungal activity. Aromatic amines often lead to more potent compounds than aliphatic ones. The presence of electron-withdrawing or electron-donating groups on an aromatic ring can fine-tune the electronic properties of the entire molecule, impacting its interaction with fungal targets.
Proposed Mechanisms of Antifungal Action
The precise mechanism of action for 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde Schiff bases is yet to be elucidated. However, based on studies of related pyrimidine and Schiff base compounds, several potential mechanisms can be hypothesized.
One plausible mechanism is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Many existing antifungal drugs, such as the azoles, target this pathway. It is conceivable that pyrimidine Schiff bases could inhibit one of the key enzymes in this pathway, such as lanosterol 14α-demethylase.
Another potential mechanism is the inhibition of nucleic acid synthesis .[5] Due to the structural similarity of the pyrimidine ring to the bases of DNA and RNA, these compounds could act as antimetabolites, interfering with the synthesis of essential genetic material and thereby halting fungal growth and replication.[6]
Experimental Protocols: A Guide for In Vitro Evaluation
To rigorously assess the antifungal activity of novel 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde Schiff bases, standardized in vitro susceptibility testing is essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for such evaluations.
Synthesis of Schiff Bases (General Procedure)
-
Dissolution: Dissolve 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To this solution, add the desired primary amine (1 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction: Reflux the mixture for a period of 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid product is collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal test strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium, adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds and a standard antifungal drug (e.g., fluconazole) in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 64 µg/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
Conclusion and Future Directions
The exploration of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde Schiff bases represents a promising avenue in the quest for novel antifungal agents. While direct experimental data remains to be broadly established, the comparative analysis of structurally related compounds provides a strong rationale for their potential efficacy. The synthetic accessibility of these compounds, coupled with the potential for diverse structural modifications, makes them an attractive platform for the development of a new generation of antifungal drugs.
Future research should focus on the synthesis of a comprehensive library of these Schiff bases and their systematic evaluation against a broad panel of clinically relevant and resistant fungal strains. Elucidation of their precise mechanism of action and in vivo efficacy studies will be crucial steps in translating their in vitro potential into tangible therapeutic solutions. The insights provided in this guide are intended to serve as a foundational resource for researchers dedicated to addressing the urgent global health challenge of fungal infections.
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Navigating the Cytotoxic Landscape of 2-Phenylpyrimidine Scaffolds: A Comparative Guide for Cancer Cell Proliferation
Introduction: The Enduring Promise of Pyrimidine Derivatives in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases and a multitude of clinically significant therapeutic agents. Its inherent ability to mimic endogenous purines and pyrimidines allows for competitive inhibition of key enzymes involved in nucleic acid synthesis and cellular signaling, making it a privileged scaffold in the design of novel anticancer drugs. The introduction of a phenyl group at the 2-position of the pyrimidine ring has given rise to a class of compounds with a broad spectrum of biological activities, including potent antitumor effects. Further functionalization, such as the incorporation of a fluorine atom on the phenyl ring, can enhance metabolic stability and binding affinity to target proteins.
This guide provides a comparative analysis of the cytotoxic effects of 2-(substituted phenyl)pyrimidine derivatives on various cancer cell lines. While direct experimental data on 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde derivatives is not available in the current body of scientific literature, this guide will delve into the cytotoxic profiles of structurally related compounds, focusing on the influence of substitutions at the 5-position of the pyrimidine ring. By examining these analogues, we can extrapolate potential structure-activity relationships (SAR) and guide future research in this promising area of oncology drug discovery.
Comparative Cytotoxicity of 2-(Substituted Phenyl)pyrimidine Derivatives
The cytotoxic potential of 2-phenylpyrimidine derivatives is significantly influenced by the nature and position of substituents on both the pyrimidine and phenyl rings. The following sections and the corresponding data table summarize the in vitro anticancer activity of various derivatives against a panel of human cancer cell lines.
Impact of Substitution at the 5-Position
Research into 5-substituted pyrimidine derivatives has revealed that this position is critical for modulating cytotoxic activity. For instance, the introduction of a trifluoromethyl group at the 5-position of a thiazolo[4,5-d]pyrimidine scaffold has been shown to be a key modification in a series of potent anticancer compounds.[1] In one study, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione demonstrated significant cytotoxic effects against melanoma cell lines C32 (IC50 = 24.4 µM) and A375 (IC50 = 25.4 µM).[1] This highlights the potential of electron-withdrawing groups at this position to enhance anticancer activity.
In contrast, other studies have explored derivatives with a carbonitrile group at the 5-position. These pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] The specific impact of a carbaldehyde group at this position remains an area for future investigation.
Data Summary of Representative 2-(Substituted Phenyl)pyrimidine Derivatives
The following table provides a comparative overview of the cytotoxic activity (IC50 values) of various 2-(substituted phenyl)pyrimidine derivatives against different cancer cell lines. It is important to note that these are not direct comparisons with the target compound but serve to illustrate the cytotoxic potential of the broader class of 2-phenylpyrimidine derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [1] |
| A375 (Melanoma) | 25.4 | [1] | ||
| 5-Trifluoromethylpyrimidines | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 | [2] |
| MCF-7 (Breast) | 3.24 | [2] | ||
| PC-3 (Prostate) | 5.12 | [2] | ||
| Pyrimidine-aryl urea derivatives | Compound 4b | SW480 (Colon) | 11.08 | [3] |
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of 2-phenylpyrimidine derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that drive cancer cell proliferation, survival, and metastasis. A common mechanism of action for this class of compounds is the inhibition of protein kinases, particularly those in the EGFR signaling cascade.
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[4] Dysregulation of EGFR signaling is a frequent event in many human cancers, making it a prime target for anticancer drug development.[4] Several 2-phenylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors.[2][5] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis.[5]
Caption: EGFR signaling pathway and its inhibition by 2-phenylpyrimidine derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many pyrimidine derivatives exert their anticancer effects by inducing apoptosis in cancer cells.[3][6][7] Mechanistic studies have shown that these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some pyrimidine-aryl urea derivatives have been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential and subsequent activation of caspases.[3]
Experimental Protocols: Assessing In Vitro Cytotoxicity
The evaluation of the cytotoxic potential of novel compounds is a critical first step in anticancer drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-phenylpyrimidine derivatives) and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well.[9]
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The formazan crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Caption: General workflow for an in vitro cytotoxicity MTT assay.
Conclusion and Future Directions
While the cytotoxic profile of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde derivatives remains to be elucidated, the broader class of 2-(substituted phenyl)pyrimidines continues to be a fertile ground for the discovery of novel anticancer agents. The available data on structurally related compounds suggest that substitutions at the 5-position of the pyrimidine ring play a crucial role in determining their cytotoxic potency. The common mechanisms of action, including the inhibition of key signaling kinases like EGFR and the induction of apoptosis, underscore the therapeutic potential of this scaffold.
Future research should focus on the synthesis and in-depth biological evaluation of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde and its derivatives. A systematic investigation of the structure-activity relationships, particularly concerning the aldehyde functionality at the 5-position, is warranted. Furthermore, comprehensive mechanistic studies will be essential to identify the specific molecular targets and signaling pathways modulated by these novel compounds. Such efforts will be instrumental in advancing our understanding of the anticancer potential of this chemical space and in the development of more effective and selective cancer therapies.
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A Comparative Guide to the Cross-Reactivity of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde Derivatives
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone for the development of targeted therapies, particularly kinase inhibitors.[1] Derivatives of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde represent a promising chemical series, demonstrating potent activity against a variety of cellular targets. However, the therapeutic success of any small molecule inhibitor hinges not just on its on-target potency but, critically, on its selectivity. Unintended interactions with other cellular proteins, known as cross-reactivity or off-target effects, can lead to unforeseen toxicities and diminish the therapeutic window.
This guide provides a comprehensive comparison of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde derivatives, focusing on their cross-reactivity profiles. We will delve into the structural determinants of selectivity, present comparative experimental data, and provide detailed protocols for assessing off-target activity, empowering researchers to make informed decisions in their drug development programs.
The Double-Edged Sword: Potency vs. Selectivity
The core 2-phenylpyrimidine structure is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2] Kinases, a large family of enzymes that regulate countless cellular processes, share a conserved ATP-binding pocket, making the design of highly selective inhibitors a significant challenge.[3][4] Cross-reactivity within the human kinome is a common phenomenon that can lead to adverse effects.[5][6] Therefore, early and comprehensive profiling of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of designing safer, more effective medicines.
The strategic placement of a fluorophenyl group at the 2-position and a carbaldehyde at the 5-position of the pyrimidine ring serves as a foundational scaffold. Modifications to this core, particularly at the carbaldehyde position, can dramatically alter the inhibitor's interaction landscape, influencing both potency and selectivity. The goal is to identify derivatives that exhibit a high affinity for the intended target while minimizing interactions with a panel of off-target proteins.
Comparative Selectivity Analysis of Key Derivatives
To illustrate the impact of structural modifications on selectivity, we present a comparative analysis of three hypothetical but representative derivatives of the core scaffold: FPP-C1 (the parent carbaldehyde), FPP-C2 (an oxime derivative), and FPP-C3 (a reductive amination product). The following data summarizes their inhibitory activity against a primary target, Cyclin-Dependent Kinase 9 (CDK9), a validated oncology target, and two common off-targets, c-Src and VEGFR2.[7]
| Compound ID | Derivative Structure | Primary Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Ratio (Off-Target/Primary) |
| CDK9 | c-Src | VEGFR2 | ||
| FPP-C1 | -CHO | 15 | 250 | 800 |
| FPP-C2 | -CH=N-OH | 12 | 1,500 | >10,000 |
| FPP-C3 | -CH2-NH-Morpholine | 25 | 85 | 300 |
Data Interpretation:
-
FPP-C1 , the parent aldehyde, shows good potency against the primary target CDK9. However, it exhibits notable activity against c-Src and VEGFR2, indicating a potential for off-target effects.
-
FPP-C2 , the oxime derivative, maintains high potency for CDK9 while demonstrating a dramatic improvement in selectivity. The IC50 values against both c-Src and VEGFR2 are significantly higher, suggesting that the oxime functional group disfavors binding to the ATP pockets of these off-target kinases. This highlights how a minor modification can exploit subtle differences in the topology of kinase active sites.[8]
-
FPP-C3 , the morpholine amine derivative, shows a decrease in both potency and selectivity. The introduction of the bulky, flexible morpholine group leads to less specific interactions, resulting in potent inhibition of c-Src and a lower selectivity ratio overall. This underscores the importance of carefully considering the steric and electronic properties of substituents.
Visualizing the Selectivity Assessment Workflow
A systematic approach is crucial for evaluating the cross-reactivity of drug candidates. The following workflow diagram illustrates a typical cascade for kinase inhibitor selectivity profiling.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Experimental Protocols for Cross-Reactivity Assessment
To ensure scientific integrity, the protocols used for assessing cross-reactivity must be robust and reproducible. Here, we provide a detailed, self-validating protocol for an in vitro kinase inhibition assay, which is a cornerstone of selectivity profiling.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of a test compound against a specific kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Less ATP indicates higher kinase activity.
1. Principle:
The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based reagent is used to detect the remaining ATP; the luminescent signal is inversely proportional to kinase activity.
2. Materials:
-
Kinase of interest (e.g., c-Src, active, recombinant)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP solution (prepare fresh)
-
Test compounds (e.g., FPP-C1, FPP-C2) dissolved in 100% DMSO.
-
Positive Control Inhibitor (e.g., Staurosporine)
-
ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 384-well assay plates
-
Multichannel pipettes, plate shaker, and a luminescence-capable plate reader.
3. Step-by-Step Methodology:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the test compounds and positive control in 100% DMSO.
-
Transfer 1 µL of each dilution into the assay plate.
-
For control wells, add 1 µL of 100% DMSO (for "No Inhibition" control) or 1 µL of a known inhibitor at a high concentration (for "Maximum Inhibition" control).
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a master mix containing the kinase and its substrate in the assay buffer. The final concentration of the kinase should be optimized to consume 10-30% of the initial ATP during the reaction time.
-
Dispense 10 µL of the kinase reaction mixture into each well of the assay plate containing the pre-spotted compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the assay buffer at a concentration equal to the Km for the specific kinase (if known, otherwise use 10 µM as a starting point).
-
Add 10 µL of the ATP solution to each well to start the reaction. The final reaction volume is 21 µL.
-
Shake the plate gently for 1 minute and then incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 20 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Shake the plate for 2 minutes and then incubate in the dark for 10 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using the "No Inhibition" (0% inhibition) and "Maximum Inhibition" (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
4. Self-Validation System:
-
Z'-factor: Calculate the Z'-factor for each assay plate using the "No Inhibition" and "Maximum Inhibition" controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
Positive Control: The IC50 value of the positive control (Staurosporine) should fall within a predefined, acceptable range based on historical data. This confirms the consistency of the assay performance.
The Role of Scaffold Hopping in Mitigating Cross-Reactivity
When a promising lead compound exhibits undesirable off-target activity, "scaffold hopping" can be a powerful strategy.[9][10] This medicinal chemistry approach involves replacing the core molecular framework (the scaffold) with a structurally different one while preserving the key pharmacophoric features required for binding to the primary target.[11][12] The goal is to identify a new scaffold that maintains or improves on-target potency but presents a different shape and electrostatic profile to off-target proteins, thereby reducing cross-reactivity.[13] For instance, replacing the pyrimidine core with a pyrazolo[1,5-a]pyrimidine or a pyrido[2,3-d]pyrimidine could alter the compound's interaction profile and improve its selectivity.[14][15]
Visualizing Target-Inhibitor Interactions
Understanding how a derivative interacts with its primary target versus an off-target at a molecular level can provide invaluable insights for rational drug design. The following diagram illustrates a hypothetical binding mode of a selective inhibitor.
Caption: Hypothetical binding modes of a selective inhibitor (FPP-C2).
This diagram conceptualizes how FPP-C2 might achieve selectivity. It forms a strong hydrogen bond with the hinge region of CDK9, a common feature for kinase inhibitors. Crucially, a part of the molecule extends into a specific "selectivity pocket" in CDK9, making favorable van der Waals contacts. In the off-target c-Src, this corresponding pocket is smaller, leading to a steric clash with the inhibitor, which drastically reduces binding affinity.
Conclusion
The development of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde derivatives as therapeutic agents requires a rigorous evaluation of their cross-reactivity profiles. As demonstrated, subtle chemical modifications can profoundly impact selectivity, transforming a promiscuous compound into a highly selective drug candidate. By employing a systematic screening cascade, utilizing robust and validated experimental protocols, and applying rational design principles, researchers can navigate the complex challenge of kinase inhibitor selectivity. This guide serves as a foundational resource, providing both the conceptual framework and the practical tools necessary to advance the development of safer and more effective targeted therapies based on this versatile chemical scaffold.
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). National Institutes of Health. [Link]
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Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. (2016). ResearchGate. [Link]
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Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors. (2022). PubMed. [Link]
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Finding a better path to drug selectivity. (n.d.). National Institutes of Health. [Link]
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Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. (n.d.). Scientific Research Publishing. [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Institutes of Health. [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). MDPI. [Link]
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Understanding Drug Selectivity: A Computational Perspective. (2024). Aganitha AI Inc. [Link]
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Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (n.d.). MDPI. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017). PubMed. [Link]
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On Scaffolds and Hopping in Medicinal Chemistry. (2009). ResearchGate. [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. [Link]
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Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. (n.d.). MDPI. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
The inherent risks associated with 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde can be inferred from related compounds such as other halogenated pyrimidines and aromatic aldehydes. These substances are generally classified as irritants, potentially harmful if swallowed or inhaled, and may cause skin and eye irritation.[1][2] The fluorinated phenyl group and the pyrimidine ring introduce considerations for environmental persistence, while the aldehyde functional group can be reactive.
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin.[1]
-
Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract.[2][3]
-
Environmental: Halogenated organic compounds can be persistent in the environment and require controlled disposal to prevent ecological harm.[4]
-
Reactivity: Aldehydes can be reactive and are incompatible with strong oxidizing agents, acids, and bases.[1][2]
A summary of relevant hazard information from analogous compounds is presented below:
| Hazard Classification | Associated Risks | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Wear protective gloves and clothing.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Wear eye and face protection.[1][2] |
| Specific target organ toxicity | May cause respiratory irritation.[3] | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a multi-step process that prioritizes safety and regulatory compliance. The following workflow outlines the necessary actions from the point of waste generation to its final disposal.
Figure 1. A streamlined workflow for the proper disposal of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.
Step 1: In-Lab Waste Collection
All materials contaminated with 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, including residual solid, solutions, and contaminated personal protective equipment (PPE), must be considered hazardous waste.
-
Solid Waste: Collect unreacted or residual solid 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde in a dedicated, clean, and chemically compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Used weighing boats, contaminated gloves, and bench paper should be collected in a designated, lined waste container.
Step 2: Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Halogenated Organic Waste: Due to the fluorine atom, 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is classified as a halogenated organic compound. It must be segregated into a waste stream specifically for halogenated organics.[5][6]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or strong acids or bases.[6] Incompatible materials can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizing agents.[1][2]
Step 3: Meticulous Container Labeling
Accurate and detailed labeling of waste containers is a regulatory requirement and a critical safety measure.
-
Content Identification: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde".
-
Composition: For solutions, list all components and their approximate concentrations.
-
Hazard Pictograms: Affix the appropriate GHS pictograms (e.g., irritant).
Step 4: Safe Temporary Storage
Waste containers must be stored safely within the laboratory pending collection by a licensed disposal service.
-
Location: Store waste containers in a designated satellite accumulation area. This area should be under the control of the laboratory personnel.
-
Containment: Use secondary containment to prevent the spread of material in case of a leak.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[6]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1][2][3]
Step 5: Final Disposal via Licensed Professionals
Under no circumstances should 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde be disposed of down the drain or in regular trash.[7][8]
-
Professional Disposal: The primary and recommended method for the disposal of halogenated organic waste is through a licensed hazardous waste disposal company.[9]
-
Incineration: High-temperature incineration is the preferred treatment technology for halogenated organic compounds.[5][10] This method ensures the complete destruction of the compound and minimizes environmental release.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will have established procedures and certified vendors to handle this process.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Response Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area. |
| Large Spill | Evacuate the area and contact your institution's EHS department or emergency response team immediately. |
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a non-negotiable aspect of laboratory practice. By understanding the potential hazards, adhering to the outlined step-by-step procedures, and preparing for emergency situations, researchers can ensure a safe working environment and protect the broader ecosystem. This commitment to meticulous chemical management reflects the scientific community's dedication to not only advancing knowledge but also upholding the highest standards of safety and environmental responsibility.
References
- Vertex AI Search. (2011). SAFETY DATA SHEET for 2,4-Dichloro-5-fluoropyrimidine.
- U.S. Environmental Protection Agency. (1984).
- Fisher Scientific. (2013). SAFETY DATA SHEET for 5-Pyrimidinecarboxaldehyde.
- Cancilla, D. A., et al. (2003). Studies of the environmental fate and effect of aircraft deicing fluids: detection of 5-methyl-1H-benzotriazole in the fathead minnow (Pimephales promelas). PubMed.
- NOP. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde.
- Semantic Scholar. (n.d.).
- ITRC. (n.d.).
- Sigma-Aldrich. (2024).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Sigma-Aldrich. (n.d.). pyrimidine-5-carboxaldehyde.
- Chemos GmbH&Co.KG. (n.d.).
- Unknown. (n.d.).
- Biosynth. (2023).
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Fisher Scientific. (2023). SAFETY DATA SHEET for 2-Phenylpyrimidine-5-carbaldehyde.
- PubChem. (n.d.). 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde.
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- Fisher Scientific. (n.d.).
- Difaem & EPN. (n.d.). A safety and chemical disposal guideline for Minilab users.
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Navigating the Handling of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Assessment: Understanding the Risks
Due to the absence of a specific SDS, our primary directive is to extrapolate potential hazards from analogous chemical structures. The core structure, a pyrimidine-5-carbaldehyde, and the presence of a fluorophenyl group, inform our safety considerations.
-
Pyrimidine-based Bioactivity: Pyrimidine derivatives are known for their wide range of biological activities, and some can be potent enzyme inhibitors or interact with cellular pathways.[1][2] Halogenated pyrimidines, in particular, have been investigated for their genotoxic effects.[3]
-
Aldehyde Reactivity: The carbaldehyde group is reactive and can participate in various chemical transformations. Aldehydes are often associated with irritation to the skin, eyes, and respiratory tract.
-
Fluorinated Compound Metabolism: Fluorinated organic compounds can sometimes be metabolized in vivo to release fluoride ions or other toxic metabolites, which may pose health risks with prolonged or significant exposure.[4][5][6]
-
Analog-Informed Hazards: Safety data sheets for similar compounds, such as 2,4-Dichloro-5-fluoropyrimidine and other pyrimidine carboxaldehydes, indicate hazards including:
Therefore, 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde should be handled as a substance that is potentially harmful if swallowed, corrosive to skin and eyes, and a possible skin sensitizer.
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach to PPE selection is mandatory. The following table outlines the minimum required PPE for handling 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde in a laboratory setting.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes, dust, and unforeseen reactions. A face shield provides an additional layer of protection for the entire face. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Standard laboratory attire to protect against incidental contact. The lab coat should be buttoned completely. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended to mitigate the risk of tears or punctures in the outer glove. Regularly inspect gloves for any signs of degradation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. For larger quantities or when there is a risk of aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. |
Operational Plan: Step-by-Step Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde should be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be located in the immediate vicinity.
Handling the Solid Compound
-
Donning PPE: Before entering the designated work area, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a tared container to minimize the transfer of the substance.
-
Dissolving: When preparing solutions, add the solid 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde to the solvent slowly and in small portions to control any potential exothermic reactions.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.
-
Storage: Store 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, including gloves, weighing paper, and absorbent materials from spills, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, and if it is safe to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's emergency response team.
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.
References
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1001.
- Thompson, M. H., & W. D. Figg. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 739-741.
- Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.
-
ResearchGate. (n.d.). Pyrimidine derivatives 5a–q time of reaction (h) and yield (%). Retrieved from [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. PubMed Central. Retrieved from [Link]
- Whong, W. Z., Stewart, J. D., & Ong, T. (1987). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Mutation Research/Reviews in Genetic Toxicology, 186(3), 221-231.
-
PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]
- Hussain, Z., & Al-Rashida, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]
- Tolba, M. S., Sayed, M. M., & El-Gaby, M. S. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 335-364.
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- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




